molecular formula C9H19IO4 B1652373 13-Iodo-2,5,8,11-tetraoxatridecane CAS No. 143127-81-5

13-Iodo-2,5,8,11-tetraoxatridecane

Número de catálogo: B1652373
Número CAS: 143127-81-5
Peso molecular: 318.15 g/mol
Clave InChI: KBOKJZSZVAHUPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

13-Iodo-2,5,8,11-tetraoxatridecane is a useful research compound. Its molecular formula is C9H19IO4 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-Iodo-2,5,8,11-tetraoxatridecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Iodo-2,5,8,11-tetraoxatridecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOKJZSZVAHUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617643
Record name 13-Iodo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143127-81-5
Record name 13-Iodo-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Long-Term Storage and Stability Dynamics of 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern bioconjugation, targeted protein degradation (PROTACs), and complex natural product synthesis, 13-Iodo-2,5,8,11-tetraoxatridecane (commonly referred to as mPEG4-Iodide) serves as a critical electrophilic building block. While its hydrophilic polyethylene glycol (PEG4) spacer ensures excellent aqueous solubility for the final conjugate, the primary alkyl iodide moiety provides exceptional reactivity for bimolecular nucleophilic substitution ( SN​2 ) and transition-metal-catalyzed cross-coupling. However, the exact physicochemical properties that make this reagent highly reactive also render it inherently unstable under ambient conditions. This guide provides an authoritative, causality-driven framework for managing the long-term storage, environmental control, and pre-use validation of 13-Iodo-2,5,8,11-tetraoxatridecane.

Mechanistic Causality of Degradation

Understanding the degradation of 13-Iodo-2,5,8,11-tetraoxatridecane requires analyzing its two primary structural domains: the carbon-iodine (C-I) bond and the polyether backbone. Analogous to other highly reactive iodo-PEG linkers, the excellent leaving group ability of the iodide ion drives its synthetic utility but fundamentally compromises its shelf-life 1.

  • Photolytic Cleavage (C-I Bond): The C-I bond possesses a relatively low bond dissociation energy (~234 kJ/mol). Exposure to ambient ultraviolet or visible light induces homolytic cleavage, generating reactive carbon and iodine radicals. The iodine radicals rapidly dimerize into molecular iodine ( I2​ ), which acts as a visual indicator of degradation by turning the originally colorless oil to a deep yellow or brown.

  • Hydrolytic Susceptibility: While less reactive to water than NHS esters, primary alkyl iodides undergo slow hydrolysis when exposed to trace atmospheric moisture. This nucleophilic substitution yields the corresponding PEG-alcohol (mPEG4-OH) and hydroiodic acid (HI). The generation of HI is particularly dangerous as it autocatalytically accelerates further degradation of the bulk material 2.

  • Ether Autoxidation: The tetraoxatridecane backbone contains multiple ether oxygen atoms that are susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of hydroperoxides and eventual chain scission.

Degradation Compound 13-Iodo-2,5,8,11- tetraoxatridecane Light Photolytic Exposure (UV/Vis Light) Compound->Light Moisture Trace Moisture (H2O) Compound->Moisture Oxygen Atmospheric Oxygen (O2) Compound->Oxygen Cleavage Homolytic C-I Bond Cleavage Light->Cleavage Hydrolysis Nucleophilic Substitution (SN2) Moisture->Hydrolysis Oxidation Ether Autoxidation Oxygen->Oxidation Iodine Liberation of I2 (Yellow/Brown Discoloration) Cleavage->Iodine Alcohol mPEG4-OH + HI (Acidic Autocatalysis) Hydrolysis->Alcohol Peroxides PEG Hydroperoxides (Chain Scission) Oxidation->Peroxides

Logical relationship of degradation pathways for 13-Iodo-2,5,8,11-tetraoxatridecane.

Quantitative Storage Parameters

To mitigate these degradation vectors, strict environmental controls must be maintained. The synthesis of complex derivatives, such as the O-alkylation of desferrithiocin analogues 3 or Negishi cross-couplings 4, relies heavily on the purity of the starting alkyl iodide.

Table 1: Physicochemical Properties & Stability Thresholds
ParameterValue / ThresholdMechanistic Implication
Molecular Formula C9​H19​IO4​ Contains hydrophilic PEG backbone and reactive alkyl iodide.
Molecular Weight 318.15 g/mol High mass-to-iodine ratio; requires precise stoichiometric calculation.
Optimal Storage Temp -20°CSuppresses thermal degradation and oxidative chain scission.
Light Sensitivity High (UV/Vis)C-I bond is prone to homolytic cleavage; requires amber/opaque vials.
Moisture Sensitivity ModerateProlonged exposure leads to nucleophilic substitution (hydrolysis).
Table 2: Long-Term Storage Matrix
ConditionShelf-Life ExpectancyPrimary Degradation Vector
-20°C, Argon, Dark > 12 MonthsNegligible (Optimal state)
4°C, Argon, Dark 3 - 6 MonthsSlow autoxidation of ether linkages
25°C (RT), Ambient Air, Light < 1 WeekRapid photolysis and iodine liberation

Self-Validating Handling Protocols

Trustworthy experimental design dictates that every protocol must be a self-validating system. Because degraded 13-Iodo-2,5,8,11-tetraoxatridecane will severely depress reaction yields and introduce complex PEGylated impurities, researchers must verify the reagent's integrity before committing it to a reaction. It is highly recommended to use freshly purified alkyl iodides and to store them under the strict exclusion of light and moisture 4.

Workflow Start Reagent Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Desiccated) Start->Equilibrate Visual Visual Inspection (Color Check) Equilibrate->Visual Decision Is it Dark Brown? Visual->Decision Purify Thiosulfate Wash (I2 Quenching) Decision->Purify Yes Use Proceed to Synthesis Decision->Use No (Clear) Purify->Use

Experimental workflow for pre-use stability assessment and handling.

Step-by-Step Methodology: Pre-Reaction Equilibration and Validation

Step 1: Desiccated Thermal Equilibration

  • Action: Remove the argon-purged, amber vial from -20°C storage. Place it immediately into a vacuum desiccator and allow 30-45 minutes for the vial to reach room temperature.

  • Causality: Do not open the vial while it is cold. Opening a cold vial causes immediate atmospheric moisture condensation on the inner walls, introducing H2​O that initiates slow hydrolysis of the alkyl iodide 5.

Step 2: Visual Quality Control (Self-Validation Check 1)

  • Action: Inspect the oil against a white background in a well-lit fume hood.

  • Causality: A colorless to very pale yellow appearance confirms the C-I bond is intact. A dark yellow, orange, or brown color indicates significant photolytic degradation and the presence of free molecular iodine ( I2​ ).

Step 3: Iodine Quenching (Conditional Remediation)

  • Action: If the reagent is moderately discolored but must be used, dissolve the required mass in an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer twice with a cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

  • Causality: Thiosulfate reduces molecular iodine back to water-soluble iodide ions, effectively quenching the oxidative byproduct and removing it from the organic layer. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 4: Analytical Verification (Self-Validation Check 2)

  • Action: Run a rapid 1H -NMR in CDCl3​ .

  • Causality: Verify the triplet corresponding to the −CH2​−I protons (typically ~3.2 ppm). If a new triplet appears further downfield (~3.6-3.7 ppm, overlapping with the PEG backbone), it indicates significant conversion to the alcohol via hydrolysis, meaning the batch's molarity is compromised and should be discarded.

Step 5: Inert Atmosphere Transfer

  • Action: After withdrawing the required amount, immediately purge the headspace of the vial with Argon or Nitrogen gas before resealing tightly.

  • Causality: Displacing ambient air prevents oxygen-mediated autoxidation of the PEG backbone during subsequent return to -20°C storage.

References

  • Benchchem. A Comparative Stability Analysis of Bromo-PEG4-acid and Iodoacetamide Linkers for Bioconjugation.1

  • CymitQuimica. Safety Data Sheet: 13-Iodo-2,5,8,11-tetraoxatridecane.2

  • NIH PubMed Central (PMC). The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues.3

  • D-nb.info. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers.4

  • Matrix Scientific. Safety Data Sheet: 13-Iodo-2,5,8,11-tetraoxatridecane.5

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 13-Iodo-2,5,8,11-tetraoxatridecane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific polyether, offering field-proven insights and detailed experimental protocols.

Introduction: The Structural Elucidation of a Polyether

13-Iodo-2,5,8,11-tetraoxatridecane is a polyether chain with an iodo-functionalized terminus. Its structure presents a series of repeating ethoxy units, culminating in a terminal methyl group at one end and an iodinated ethyl group at the other. This unique arrangement of ether linkages and the presence of a heavy atom like iodine create a distinct electronic environment around each nucleus, making NMR spectroscopy an invaluable tool for its structural verification and purity assessment.

High-resolution NMR spectroscopy allows for the precise mapping of the chemical environment of each proton and carbon atom within the molecule.[1] By analyzing chemical shifts, spin-spin coupling patterns, and signal integrations, we can confirm the connectivity and substitution pattern of the molecule with a high degree of confidence. This guide will first predict the ¹H and ¹³C NMR spectra based on established principles and then provide a robust experimental framework for acquiring high-quality spectral data.

Visualizing the Molecular Structure

To facilitate the discussion of the NMR spectra, a clear understanding of the molecular structure and the numbering of the carbon atoms is essential.

Figure 1: Molecular structure of 13-Iodo-2,5,8,11-tetraoxatridecane with carbon numbering.

¹H NMR Spectrum Analysis: A Proton's Perspective

The ¹H NMR spectrum of 13-Iodo-2,5,8,11-tetraoxatridecane is expected to show distinct signals for each unique proton environment. The electronegativity of the oxygen and iodine atoms will significantly influence the chemical shifts of adjacent protons.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-1 (CH₃)~3.38s3HSinglet due to the absence of adjacent protons. Deshielded by the adjacent O2 atom.
H-3, H-4, H-6, H-7, H-9, H-10 (OCH₂CH₂O)~3.6-3.7m16HComplex multiplet due to overlapping signals of the repeating ethylene glycol units. These protons are in a classic polyether environment.[2][3]
H-12 (OCH₂)~3.75t2HTriplet due to coupling with the two protons on C13. Deshielded by the adjacent O11 atom.
H-13 (CH₂I)~3.25t2HTriplet due to coupling with the two protons on C12. Significantly deshielded by the electronegative iodine atom.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Causality Behind the Predicted Spectrum
  • Chemical Shift: Protons on carbons adjacent to oxygen atoms are deshielded and appear at higher chemical shifts (downfield), typically in the range of 3.5-4.0 ppm.[4] The protons on the carbon directly bonded to the highly electronegative iodine atom (H-13) are also expected to be significantly downfield. The terminal methyl group (H-1) will be a singlet and its chemical shift will be influenced by the adjacent ether oxygen. The repeating ethylene glycol units will likely result in a large, complex signal in the 3.6-3.7 ppm region, a characteristic feature of polyethers.[2]

  • Multiplicity (Splitting): The splitting pattern of each signal is determined by the number of neighboring protons (n) according to the n+1 rule. The terminal methyl group (H-1) has no adjacent protons, hence it will be a singlet. The methylene protons at C-12 and C-13 will each appear as triplets due to coupling with each other. The protons of the repeating ethoxy units will exhibit complex splitting patterns due to coupling with their neighbors, leading to an overlapping multiplet.

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative analysis of the proton distribution in the molecule.

¹³C NMR Spectrum Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Due to the symmetry of the repeating units, some carbon signals may overlap.

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1 (CH₃)~59.0Carbon of the terminal methoxy group, deshielded by the adjacent oxygen.
C-3, C-4, C-6, C-7, C-9, C-10 (OCH₂CH₂O)~70.0-71.0Characteristic chemical shift range for carbons in poly(ethylene glycol) chains.[4][5]
C-12 (OCH₂)~72.0Deshielded by the adjacent oxygen atom (O11).
C-13 (CH₂I)~2.0The carbon directly attached to iodine is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".[6]

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Causality Behind the Predicted Spectrum
  • Chemical Shift: Carbons bonded to electronegative oxygen atoms are deshielded and resonate at higher chemical shifts (downfield), typically in the range of 65-90 ppm for ethers.[4][7] The carbons within the repeating ether units are expected to have very similar chemical shifts, potentially leading to overlapping signals. A key feature will be the significant upfield shift of the carbon atom directly bonded to the iodine (C-13). This is a well-documented phenomenon known as the "heavy atom effect," where the large electron cloud of the heavy halogen induces shielding.[6]

Experimental Protocols: Acquiring High-Fidelity NMR Data

The quality of the NMR data is paramount for accurate structural elucidation. The following protocols outline the best practices for sample preparation and data acquisition for both ¹H and ¹³C NMR.

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) weigh->dissolve Homogeneous Solution transfer Transfer to NMR Tube dissolve->transfer Avoid Bubbles filter Filter if Necessary transfer->filter If Particulates Present

Figure 2: A generalized workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the 13-Iodo-2,5,8,11-tetraoxatridecane sample. For ¹H NMR, 5-20 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[8][9]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[8]

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be around 4-5 cm.[9]

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent shimming issues and improve spectral quality.[10]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation and contamination.

Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the resulting spectrum.[11][12]

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio (SNR).

  • Acquisition Time (AQ): A typical value is 2-4 seconds.[11]

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate to cover all proton signals.

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good SNR.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons, although none are present in this molecule.

  • Spectral Width (SW): A range of -10 to 220 ppm will encompass the expected chemical shifts.[7]

  • Decoupling: Proton decoupling should be applied to simplify the spectrum and enhance the signal-to-noise ratio.

Conclusion: A Powerful Analytical Approach

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and detailed structural characterization of 13-Iodo-2,5,8,11-tetraoxatridecane. By carefully predicting the expected chemical shifts, multiplicities, and integrations, and by following rigorous experimental protocols, researchers can confidently verify the identity and purity of this compound. The principles and methodologies outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of polyether compounds.

References

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Sample preparation and pre-acquisition activities - NMR Facility. (n.d.).
  • Harrell, M. L., & Bergbreiter, D. E. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education, 94(10), 1668–1673. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30).
  • NMR Studies of Higher-order Structures of Solid Polymers. (n.d.).
  • Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry. (2024, May 20).
  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry - Semantic Scholar. (2017, May 11).
  • NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21).
  • NMR Spectra of Polymers and Polymer Additives. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Iodo-2,5,8,11-tetraoxatridecane (CAS RN: 143127-81-5) is a heterobifunctional linker molecule of significant interest in the fields of chemical biology and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its physicochemical properties, including its thermodynamic characteristics and melting point, is paramount for its effective application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of these properties. In the absence of extensive direct experimental data for this specific molecule, we present a framework for the estimation of its thermodynamic properties and melting point, grounded in the analysis of structurally analogous compounds and established physicochemical principles. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions in the handling and application of this important chemical entity.

Introduction: The Role and Importance of 13-Iodo-2,5,8,11-tetraoxatridecane

13-Iodo-2,5,8,11-tetraoxatridecane is a member of the polyethylene glycol (PEG) family of linkers, which are widely employed to connect a targeting moiety (such as an antibody) to a payload (like a cytotoxic drug). The tetraoxatridecane core provides desirable properties such as increased hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. The terminal iodo group serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to other molecules.

A precise understanding of the thermodynamic properties of this linker is crucial for:

  • Reaction Kinetics and Optimization: Predicting reaction favorability and optimizing conditions for conjugation reactions.

  • Purification and Stability: Developing effective purification strategies and predicting the stability of the compound under various storage conditions.

  • Formulation Development: Ensuring the compatibility and stability of the final drug product.

This guide will delve into the key thermodynamic parameters and the melting point of 13-Iodo-2,5,8,11-tetraoxatridecane, providing both a theoretical framework and practical guidance for their estimation.

Molecular Structure and Physicochemical Properties

A foundational step in understanding the thermodynamic behavior of a molecule is to examine its structure and fundamental physicochemical properties.

PropertyValueSource
Chemical Name 13-Iodo-2,5,8,11-tetraoxatridecane-
CAS Number 143127-81-5[1][2]
Molecular Formula C9H19IO4-
Molecular Weight 318.15 g/mol -

The structure of 13-Iodo-2,5,8,11-tetraoxatridecane, with its flexible tetraethylene glycol chain and the terminal iodo-substituent, dictates its physical and chemical behavior. The ether linkages contribute to its hydrophilicity and ability to form hydrogen bonds with water, while the iodo-group introduces a site for specific chemical reactions.

Estimation of Thermodynamic Properties

Direct experimental measurement of thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°) for complex molecules like 13-Iodo-2,5,8,11-tetraoxatridecane can be challenging and data is not always readily available. In such cases, computational methods and comparative analysis with analogous compounds provide a robust framework for estimation.

Theoretical Framework: Group Contribution Methods

Group contribution methods are a well-established technique for predicting the thermodynamic properties of organic compounds. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. While a detailed application of group contribution methods is beyond the scope of this guide, the underlying principle informs our comparative approach.

Comparative Analysis with Structurally Related Compounds

To estimate the thermodynamic properties of 13-Iodo-2,5,8,11-tetraoxatridecane, we can analyze the known properties of structurally similar molecules. The core structure, 2,5,8,11-tetraoxatridecane, and its derivatives with different terminal functional groups serve as valuable comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
2,5,8,11-TetraoxatridecaneC9H20O4192.25Parent alkane structure.[3]
13-Chloro-2,5,8,11-tetraoxatridecaneC9H19ClO4226.70Chloro-analogue.
13-Bromo-2,5,8,11-tetraoxatridecaneC9H19BrO4271.15Bromo-analogue.
13-Iodo-2,5,8,11-tetraoxatridecane C9H19IO4 318.15 Target Compound

Workflow for Property Estimation:

Caption: Workflow for estimating thermodynamic properties through comparative analysis.

By analyzing the incremental change in thermodynamic properties when moving from the parent alkane to the chloro- and bromo-derivatives, one can extrapolate the likely impact of the larger, more polarizable iodo-substituent. It is expected that the enthalpy of formation will become less negative (or more positive) with increasing size of the halogen, reflecting the decreasing C-X bond strength down the group.

Melting Point: Analysis and Estimation

The melting point is a critical parameter for material handling, storage, and formulation. As with thermodynamic data, direct experimental values for the melting point of 13-Iodo-2,5,8,11-tetraoxatridecane are not readily found in the literature.

Factors Influencing the Melting Point of Haloalkanes

The melting point of haloalkanes is influenced by several factors:

  • Molecular Weight: Generally, the melting point increases with increasing molecular weight due to stronger van der Waals forces.

  • Polarity and Dipole-Dipole Interactions: The carbon-halogen bond is polar, leading to dipole-dipole interactions that can increase the melting point compared to the corresponding alkane.

  • Molecular Symmetry and Packing Efficiency: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points. The long, flexible chain of 13-Iodo-2,5,8,11-tetraoxatridecane suggests that its packing efficiency may be lower than that of more rigid molecules.

  • Nature of the Halogen: For a given alkyl group, the melting point generally increases with the atomic mass of the halogen (F < Cl < Br < I). This is due to the increase in the size and polarizability of the halogen atom, which leads to stronger intermolecular forces.

Comparative Data and Estimation

Examining the physical state of related compounds can provide clues about the likely melting point of the iodo-derivative. For instance, many shorter-chain iodoalkanes are liquids at room temperature. Given the relatively long and flexible tetraoxatridecane chain, it is plausible that 13-Iodo-2,5,8,11-tetraoxatridecane is a liquid or a low-melting solid at ambient temperature.

Logical Relationship for Melting Point Estimation:

Melting_Point_Estimation_Logic cluster_factors Influencing Factors cluster_trend Expected Trend cluster_estimation Estimation MW Increased Molecular Weight (I > Br > Cl) Trend Melting Point (Iodo) > Melting Point (Bromo) > Melting Point (Chloro) MW->Trend Polarizability Increased Polarizability (I > Br > Cl) Polarizability->Trend Packing Molecular Symmetry & Packing Efficiency Packing->Trend Estimation Estimated Melting Point of 13-Iodo-2,5,8,11-tetraoxatridecane Trend->Estimation

Caption: Logical diagram illustrating the factors influencing melting point estimation.

Without experimental data for the chloro- and bromo-analogues, a precise quantitative prediction is not feasible. However, the qualitative trend is clear: the melting point of 13-Iodo-2,5,8,11-tetraoxatridecane is expected to be higher than that of its chloro- and bromo- counterparts.

Experimental Determination of Properties: Recommended Protocols

For applications requiring precise thermodynamic and melting point data, experimental determination is essential. The following are standard, validated protocols for these measurements.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a primary technique for determining the melting point and enthalpy of fusion of a solid material.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh a small amount of 13-Iodo-2,5,8,11-tetraoxatridecane (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

DSC Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Step-by-Step Bomb Calorimetry Protocol:

  • Sample Preparation: A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in a thermally insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is measured with high precision.

  • Calculation: From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is calculated. Using Hess's Law and the known enthalpies of formation of CO2(g) and H2O(l), the standard enthalpy of formation of the compound can be determined.

Conclusion and Future Outlook

While direct experimental data for the thermodynamic properties and melting point of 13-Iodo-2,5,8,11-tetraoxatridecane are currently scarce in the public domain, this guide provides a robust framework for their estimation based on established physicochemical principles and comparative analysis of analogous compounds. For researchers and drug development professionals, this approach offers a scientifically sound basis for handling and utilizing this important linker molecule.

It is anticipated that as the use of 13-Iodo-2,5,8,11-tetraoxatridecane becomes more widespread, experimental data will become more readily available. Future work should focus on the experimental determination of these key properties to validate the estimations presented herein and to provide the high-precision data required for advanced formulation and process modeling.

References

  • PubChem. (n.d.). 2,5,8,11-Tetraoxatridecane. Retrieved from [Link]

Sources

A Technical Guide to PEGylation using 13-Iodo-2,5,8,11-tetraoxatridecane: Mechanism, Protocol, and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a cornerstone strategy in drug development for improving pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth examination of a specific, highly reactive PEGylating agent: 13-Iodo-2,5,8,11-tetraoxatridecane. We will dissect its mechanism of action, which is rooted in the principles of nucleophilic substitution, and provide expert insights into its application. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, methods for characterization, and a discussion of the strategic advantages of employing an iodo-terminated PEG reagent for the modification of biologics.

The Strategic Imperative of PEGylation in Biotherapeutics

The modification of therapeutic proteins, peptides, and other biologics with polyethylene glycol (PEG) has become an indispensable tool in modern medicine.[3][4] The primary goal of PEGylation is to enhance the therapeutic profile of a drug by masking it from the host's immune system and slowing its clearance from the body.[5][6]

Key benefits conferred by PEGylation include:

  • Extended Circulating Half-Life: The increased hydrodynamic size of the PEG-drug conjugate dramatically reduces its rate of renal clearance, allowing for less frequent dosing.[6]

  • Improved Solubility and Stability: The hydrophilic nature of the PEG polymer can increase the solubility of hydrophobic drugs and protect them from enzymatic degradation.[7][8]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chain creates a protective hydrophilic shield around the drug, which can mask epitopes and prevent recognition by the immune system.[2][6]

While various reactive chemistries exist for attaching PEG chains, the choice of the functional group on the PEG reagent is a critical experimental decision. Reagents are typically chosen based on the available functional groups on the target molecule (e.g., amines, thiols) and the desired stability of the resulting linkage. This guide focuses on the use of an alkyl iodide-functionalized PEG, a class of reagents known for high reactivity and the formation of exceptionally stable bonds.

Physicochemical Profile: 13-Iodo-2,5,8,11-tetraoxatridecane

13-Iodo-2,5,8,11-tetraoxatridecane is a discrete, monofunctional PEG reagent. Its structure consists of a short chain of four ethylene glycol repeat units, with one terminus capped by a non-reactive methoxy group and the other activated with a highly reactive iodine atom. This monofunctional design is crucial for protein modification as it prevents undesirable cross-linking between protein molecules.[4]

PropertyValueSource
Chemical Name 13-Iodo-2,5,8,11-tetraoxatridecaneAiFChem
CAS Number 143127-81-5[9]
Molecular Formula C₉H₁₉IO₄[9]
Molecular Weight 318.15 g/mol [9]
Structure CH₃O-(CH₂CH₂O)₃-CH₂CH₂-I-

The key to this reagent's utility lies in the carbon-iodine bond. Iodine is an excellent leaving group, making the terminal carbon atom highly electrophilic and susceptible to attack by nucleophiles.[10] This inherent reactivity allows PEGylation reactions to proceed efficiently under mild conditions, which is essential for preserving the delicate three-dimensional structure and biological activity of therapeutic proteins.

The Core Mechanism: SN2 Nucleophilic Substitution

The covalent attachment of 13-Iodo-2,5,8,11-tetraoxatridecane to a biological molecule proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic group from the target molecule attacks the electrophilic carbon atom of the PEG reagent that is bonded to iodine. This attack occurs from the backside, leading to an inversion of stereochemistry at the carbon center and the displacement of the iodide ion as the leaving group.

The most common nucleophilic targets on proteins for this type of reaction are the side chains of specific amino acids.[11][12]

General SN2 mechanism for PEGylation with an iodo-PEG reagent.
Targeting Amine Residues (Lysine & N-terminus)

Primary amines (-NH₂) found on the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain are strong nucleophiles suitable for alkylation.[13] For an amine to act as a nucleophile, it must be in its unprotonated, free-base form.[13] Therefore, these reactions are typically conducted at a pH above the pKa of the target amino groups (pKa of lysine ε-amino group is ~10.5), usually in the range of pH 8-9.5. The reaction results in the formation of a stable secondary amine linkage. While over-alkylation to form tertiary or quaternary amines is a theoretical possibility with small molecules, steric hindrance from the protein and PEG chain makes this a minor concern in bioconjugation.[14]

Targeting Thiol Residues (Cysteine)

The thiol group (-SH) of cysteine is one of the most reactive nucleophiles in proteins, especially in its deprotonated thiolate form (R-S⁻).[15] The pKa of a typical cysteine thiol is around 8.5. Performing the PEGylation reaction at a pH near or slightly below this value (e.g., pH 7.5-8.5) favors the selective formation of the highly nucleophilic thiolate anion while keeping most lysine amines protonated and less reactive. This strategy is the foundation of site-specific PEGylation, where a single cysteine residue is available or has been genetically engineered into the protein backbone.[5] The reaction with 13-Iodo-2,5,8,11-tetraoxatridecane yields a highly stable thioether bond.[15]

Field-Proven Experimental Protocol

This protocol describes a general method for the PEGylation of a model protein. It is designed as a self-validating system, where each step's rationale is explained to ensure reproducibility and success.

PEGylation_Workflow A Step 1: Reagent Preparation - Dissolve protein in reaction buffer (e.g., Borate, pH 8.5) - Prepare fresh stock of Iodo-PEG reagent B Step 2: Reaction Incubation - Add Iodo-PEG to protein solution (e.g., 5-10 molar excess) - Incubate at room temp for 2-4 hours with gentle mixing A->B C Step 3: Quench Reaction - Add excess small molecule thiol (e.g., DTT, L-cysteine) - Incubate for 30 min to consume unreacted Iodo-PEG B->C D Step 4: Purification - Separate PEGylated protein from byproducts - Method: Size Exclusion Chromatography (SEC) C->D E Step 5: Characterization & Analysis - Confirm conjugation and purity - Methods: SDS-PAGE, Mass Spectrometry, HPLC D->E

Workflow for a typical protein PEGylation experiment.

Methodology: Step-by-Step Guide

  • Materials and Reagent Preparation:

    • Protein: Prepare a stock solution of the target protein (e.g., 5 mg/mL) in a suitable reaction buffer.

      • Causality: The choice of buffer is critical. A borate or phosphate buffer at pH 8.0-9.0 is effective for targeting both amines and thiols. Ensure the buffer does not contain primary amines (like Tris) which would compete in the reaction.

    • PEG Reagent: Immediately before use, dissolve 13-Iodo-2,5,8,11-tetraoxatridecane in the same reaction buffer or a compatible, anhydrous solvent like DMF or DMSO.

      • Causality: Alkyl iodides can be sensitive to hydrolysis over time. Preparing the solution fresh ensures maximum reactivity.

  • Reaction Setup and Incubation:

    • Combine the protein solution and the Iodo-PEG solution in a reaction vessel. A typical starting point is a 5- to 10-fold molar excess of the PEG reagent over the protein.

      • Causality: Using a molar excess drives the reaction equilibrium towards the product. The optimal ratio must be determined empirically to balance reaction efficiency with the risk of multi-PEGylation.

    • Incubate the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours with gentle end-over-end mixing.

      • Causality: The high reactivity of the iodo-group allows the reaction to proceed efficiently without heat, which could denature the protein. Reaction progress can be monitored by taking time-point samples for analysis (e.g., by SDS-PAGE).

  • Quenching the Reaction:

    • To stop the reaction, add a small-molecule quenching reagent that contains a highly reactive nucleophile. A 50- to 100-fold molar excess of L-cysteine or dithiothreitol (DTT) over the initial amount of Iodo-PEG is effective.

      • Causality: This step is crucial to consume any unreacted Iodo-PEG, preventing it from modifying the protein during purification or storage.

  • Purification of the Conjugate:

    • The PEGylated protein conjugate must be separated from unreacted protein, excess PEG reagent, and quenched byproducts.

    • Size Exclusion Chromatography (SEC) is a highly effective method, as the PEGylated protein will have a significantly larger hydrodynamic radius and elute earlier than the smaller, unreacted protein and other contaminants.[]

    • Other techniques like Ion Exchange Chromatography (IEX) can also be used, as PEGylation often alters the overall charge of the protein.[]

Essential Characterization of the Final Product

Thorough characterization is a non-negotiable step to validate the success of the PEGylation process and ensure the quality of the final product.[17][18][19]

Analytical TechniquePurpose & Rationale
SDS-PAGE A qualitative assessment to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides a precise mass of the conjugate. The mass difference between the native and modified protein confirms the number of PEG chains attached (degree of PEGylation).[11][17]
HPLC (SEC, IEX, HIC) Assesses the purity and heterogeneity of the sample. It can separate mono-PEGylated, multi-PEGylated, and unreacted protein species, allowing for quantification of the desired product.[]
Peptide Mapping (LC-MS/MS) The definitive method for identifying the exact site(s) of PEGylation. The protein is enzymatically digested, and the resulting peptides are analyzed by mass spectrometry to find the peptide fragment carrying the PEG mass addition.[18][19]

Concluding Remarks

13-Iodo-2,5,8,11-tetraoxatridecane is a potent and efficient reagent for PEGylation. Its mechanism of action, a classic SN2 reaction, leverages the high reactivity of the carbon-iodine bond to form stable thioether or secondary amine linkages under biocompatible conditions. The primary advantage of this reagent lies in its ability to drive reactions to completion at room temperature, preserving the integrity of sensitive biotherapeutics. By following a well-designed protocol that includes controlled reaction conditions, a dedicated quenching step, and robust purification, researchers can effectively utilize this reagent. Comprehensive analytical characterization is paramount to confirm the degree and site of PEGylation, ensuring the production of a well-defined and consistent therapeutic agent. This guide provides the foundational knowledge and practical framework for successfully implementing iodo-PEG chemistry in advanced drug development programs.

References

  • Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. (2014). Thermo Fisher Scientific.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Characterizing PEGylated Proteins by MALS-UV-RI Detection. (2014).
  • Protein PEGyl
  • Site-Specific PEGylation of Therapeutic Proteins.
  • Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles.
  • Alkyl
  • 13-Iodo-2,5,8,11-tetraoxatridecane.
  • PEGylated Protein Purific
  • Amines as nucleophiles. Chemguide.
  • Nucleophilic Substitution in Synthesis: Amines. (2022). Chemistry LibreTexts.
  • Synthesis of alkyl iodides. Organic Chemistry Portal.
  • PEGylation reagents (linkers, crosslinkers and labels). Interchim.
  • Poovi, G., et al. (2018).
  • PEGylation and PEGyl
  • Bernadisiute, U., et al. (2014). Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. Chemija.
  • Site-Specific PEGylation of Therapeutic Proteins. (2025).
  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024). Frontiers in Pharmacology.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002).
  • The Usage of PEG in Drug Delivery Systems- A Mini Review. (2022). Crimson Publishers.
  • PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?. (2025). PurePEG.

Sources

Methodological & Application

Application Note: Utilizing 13-Iodo-2,5,8,11-tetraoxatridecane (mPEG4-Iodide) in PROTAC Synthesis and Control Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Role in Targeted Protein Degradation (TPD)

In the development of Proteolysis Targeting Chimeras (PROTACs), proving causality is paramount. A successful PROTAC must degrade its target Protein of Interest (POI) strictly through the recruitment of an E3 ubiquitin ligase (e.g., VHL or Cereblon), rather than merely inhibiting the target through ligand occupancy.

To validate this event-driven pharmacology, researchers must synthesize a PROTAC Negative Control . This control molecule must bind the POI with identical affinity and possess the same physicochemical properties (hydrodynamic radius, solubility, cell permeability) as the active PROTAC, but lack the ability to recruit the E3 ligase.

13-Iodo-2,5,8,11-tetraoxatridecane (CAS: 143127-81-5), commonly known as mPEG4-Iodide , is the premier reagent for this application. By alkylating the POI ligand with mPEG4-Iodide, chemists generate a molecule where the standard PEG4 linker is "capped" with an inert methoxy group. This precisely mimics the steric bulk of a standard PROTAC linker while completely abolishing E3 ligase recruitment.

G POI Target Protein Ligand (POI) Starting Material Bifunctional Bifunctional PEG4 Linker + E3 Ligand (e.g., N3-PEG4-Thalidomide) POI->Bifunctional Monofunctional 13-Iodo-2,5,8,11-tetraoxatridecane (mPEG4-Iodide) POI->Monofunctional Active Active PROTAC (Induces Target Degradation) Bifunctional->Active Control PROTAC Negative Control (Binds Target, No Degradation) Monofunctional->Control

Figure 1: Divergent synthesis workflow for Active PROTACs and Negative Controls.

Chemical Mechanics: The Advantage of the Iodide Leaving Group

13-Iodo-2,5,8,11-tetraoxatridecane ( CH3​O−(CH2​CH2​O)3​−CH2​CH2​−I ) operates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The choice of an iodide leaving group over standard chlorides, bromides, or tosylates is a deliberate mechanistic advantage.

Iodide is highly polarizable (a "soft" atom), which significantly lowers the activation energy of the SN​2 transition state. This allows the alkylation of sensitive POI ligands to proceed under milder thermal conditions, preventing the degradation of complex, fragile pharmacophores. Furthermore, the use of primary alkyl iodides enables direct functionalization without the necessity of pre-forming organometallic intermediates, streamlining late-stage derivatization1[1].

Quantitative Data: Reaction Optimization

Table 1: Comparative Reactivity of PEG4 Leaving Groups

Leaving GroupRelative SN​2 ReactivityTypical Reaction TempShelf Stability
Iodide (mPEG4-I) Highest RT to 60°C Moderate (Light sensitive)
Bromide (mPEG4-Br)High50°C to 80°CHigh
Tosylate (mPEG4-OTs)Moderate70°C to 90°CModerate (Moisture sensitive)
Chloride (mPEG4-Cl)Lowest>90°CVery High

Table 2: Base and Solvent Optimization for mPEG4-Iodide Alkylation

Nucleophile TypeRecommended BaseSolventRationale / Causality
Phenol (Unhindered) K2​CO3​ Acetone or DMFStandard deprotonation; polar aprotic solvent leaves phenoxide unsolvated and reactive.
Phenol (Hindered) Cs2​CO3​ DMFLarger Cs+ radius creates a looser ion pair, enhancing nucleophilicity of hindered phenols.
Aliphatic Amine DIPEAACN or DMFNon-nucleophilic base scavenges generated HI without competing for the electrophile.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Because the addition of the mPEG4 chain corresponds to a precise molecular weight increase of 191.24 Da ( C9​H19​O4​ ), in-process LC-MS monitoring provides immediate, definitive proof of successful conjugation.

G Nuc Nucleophile (POI-NH2 or POI-OH) Product Alkylated Product (POI-PEG4-OMe) Nuc->Product SN2 Attack Reagent 13-Iodo-2,5,8,11-tetraoxatridecane (Electrophile) Reagent->Product Base Base (K2CO3 / Cs2CO3 / DIPEA) Base->Product Deprotonation

Figure 2: SN2 alkylation mechanism using 13-Iodo-2,5,8,11-tetraoxatridecane.

Protocol A: O-Alkylation of Phenolic POI Ligands

This method is optimized for POI ligands containing a tyrosine-like phenolic hydroxyl group. The use of potassium carbonate ( K2​CO3​ ) in polar aprotic solvents is a highly reliable standard2[2]. For sterically hindered phenols, replacing K2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ) significantly improves reactivity by forming a more dissociated, highly nucleophilic phenoxide ion3[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the phenolic POI ligand (1.0 eq, ~0.2 mmol) in anhydrous DMF (3.0 mL) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl iodide.

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 eq) or Cs2​CO3​ (2.5 eq for hindered substrates) to the solution. Stir at room temperature for 15 minutes to allow complete phenoxide formation.

  • Alkylation: Dropwise add 13-Iodo-2,5,8,11-tetraoxatridecane (1.2 eq). Note: The reagent should be stored protected from light to prevent iodine liberation.

  • Thermal Activation: Heat the reaction mixture to 60°C.

  • Self-Validation (IPC): After 4 hours, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. Look for the disappearance of the starting material mass and the emergence of the product peak at [M + 191.2 Da] .

  • Workup: Once complete, cool to room temperature, quench with H2​O (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol B: N-Alkylation of Aliphatic Amines

Amines are inherently stronger nucleophiles than phenols but carry the risk of over-alkylation (forming tertiary amines or quaternary ammonium salts). To control this, a non-nucleophilic organic base (DIPEA) is utilized, and the reaction is run at lower temperatures.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine-bearing POI ligand (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts solely as a proton sponge to neutralize the Hydroiodic acid (HI) byproduct, driving the reaction forward without participating in nucleophilic attack.

  • Alkylation: Add 13-Iodo-2,5,8,11-tetraoxatridecane (1.05 eq). Causality: A strict near-equimolar ratio is maintained to prevent double alkylation of primary amines.

  • Reaction: Stir at 40°C for 6–12 hours.

  • Self-Validation (IPC): Monitor via LC-MS for the [M + 191.2 Da] mass shift. If over-alkylation occurs, a secondary peak at [M + 382.4 Da] will appear, indicating the need to lower the temperature in future optimizations.

  • Purification: Directly filter the reaction mixture through a 0.22 µm PTFE syringe filter and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers Chemistry - A European Journal[1]

  • The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues National Institutes of Health (NIH) / PMC[2]

  • Asymmetric Glycolated Substitution for Enhanced Permittivity and Ecocompatibility of High-Performance Photovoltaic Electron Acceptor American Chemical Society (ACS)[3]

Sources

Application Notes and Protocols for 13-Iodo-2,5,8,11-tetraoxatridecane in Antibody-Drug Conjugate (ADC) Linker Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linkers in Next-Generation Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[2][3] A well-designed linker ensures that the ADC remains intact in systemic circulation, minimizing off-target toxicity, while enabling efficient release of the cytotoxic payload within the target cancer cells.[]

Hydrophobic payloads, while potent, often induce aggregation of ADCs, leading to rapid clearance from circulation and diminished efficacy.[5] This has spurred the development of hydrophilic linkers to counteract this hydrophobicity.[5] Polyethylene glycol (PEG) has emerged as a leading candidate for this purpose, owing to its hydrophilicity, biocompatibility, and ability to shield the hydrophobic payload.[2][] This application note provides a detailed guide to the use of 13-Iodo-2,5,8,11-tetraoxatridecane , a discrete PEG linker functionalized with a terminal iodoacetamide group, for the development of cysteine-linked ADCs.

Featured Reagent: 13-Iodo-2,5,8,11-tetraoxatridecane

Structure and Properties:

13-Iodo-2,5,8,11-tetraoxatridecane is a hydrophilic linker characterized by a tetraethylene glycol spacer and a terminal iodo group. This structure imparts several desirable properties for ADC development:

  • Enhanced Hydrophilicity: The PEG component significantly increases the water solubility of the ADC, mitigating the aggregation often caused by hydrophobic payloads.[] This can lead to improved pharmacokinetics, including a longer plasma half-life and increased tumor accumulation.[2]

  • Optimal Spacer Length: The length of the linker is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[3][6] The tetraethylene glycol spacer in 13-Iodo-2,5,8,11-tetraoxatridecane provides sufficient distance between the antibody and the payload to avoid steric hindrance that might impair antigen binding.

  • Cysteine-Specific Conjugation: The terminal iodo group provides a reactive site for covalent attachment to free thiol groups on the antibody, primarily from reduced cysteine residues.[1][7] This allows for a degree of site-specificity in conjugation, leading to more homogeneous ADC populations compared to random conjugation to lysine residues.

PropertyValueSource
CAS Number 143127-81-5[8][9]
Molecular Formula C9H19IO4[8]
Molecular Weight 318.15 g/mol [8]

Reaction Mechanism: Iodoacetamide Alkylation of Cysteine Residues

The conjugation of 13-Iodo-2,5,8,11-tetraoxatridecane to a monoclonal antibody proceeds via an SN2 reaction between the terminal iodine and the thiol group of a cysteine residue.[7] This reaction, known as alkylation, forms a stable thioether bond.[7] For this reaction to occur efficiently and specifically, the interchain disulfide bonds of the antibody must first be partially reduced to expose the cysteine thiols. The reaction is typically carried out under mild conditions to preserve the integrity of the antibody.

Caption: Iodoacetamide-cysteine conjugation reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using 13-Iodo-2,5,8,11-tetraoxatridecane. Optimization of specific parameters may be required for different antibodies and payloads.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.[10]

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reduction buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. A molar ratio of TCEP to antibody of 2.5:1 to 5:1 is a good starting point for achieving a drug-to-antibody ratio (DAR) of approximately 4.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The incubation time can be adjusted to control the extent of reduction.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reduction buffer.[10]

Protocol 2: Conjugation of 13-Iodo-2,5,8,11-tetraoxatridecane-Payload to Reduced Antibody

This protocol outlines the conjugation of the iodo-functionalized linker-payload to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • 13-Iodo-2,5,8,11-tetraoxatridecane-payload conjugate (dissolved in a water-miscible organic solvent like DMSO)

  • Conjugation buffer: PBS, pH 7.4-8.0

  • Quenching solution: 100 mM N-acetylcysteine in PBS

Procedure:

  • Linker-Payload Addition: Add the 13-Iodo-2,5,8,11-tetraoxatridecane-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended to drive the reaction to completion.[11] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.[12]

  • Quenching: Add an excess of the quenching solution to react with any unreacted linker-payload. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated antibody, free linker-payload, and other reaction byproducts. Size-exclusion chromatography (SEC) is a common and effective method.[][14]

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • SEC column with a fractionation range suitable for separating a monoclonal antibody (approx. 150 kDa) from small molecules (<2 kDa)

  • Elution buffer: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Load the crude ADC reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[14]

  • Elution: Elute the sample with the elution buffer. Monitor the elution profile using a UV detector at 280 nm.[14]

  • Fraction Collection: The ADC will elute in the initial high molecular weight peak. The unreacted linker-payload and quenching agent will elute in later, lower molecular weight peaks.[14] Collect the fractions corresponding to the ADC peak.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction LinkerPayload 13-Iodo-tetraoxatridecane-Payload Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification HIC HIC (DAR) Purification->HIC MS Mass Spectrometry (DAR, Identity) Purification->MS SEC_analysis SEC (Purity, Aggregation) Purification->SEC_analysis DAR_Report DAR & Drug Distribution Report HIC->DAR_Report MS->DAR_Report Purity_Report Purity & Aggregation Report SEC_analysis->Purity_Report

Caption: Workflow for ADC synthesis and characterization.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is crucial to ensure its quality and predict its in vivo performance. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic window.[15]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR of cysteine-linked ADCs.[16][17] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[16] This allows for the resolution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The weighted average DAR can be calculated from the peak areas of the different species.[16]

  • Mass Spectrometry (MS): Native mass spectrometry is increasingly used for the characterization of ADCs.[15][18][19][20][21] It allows for the accurate mass measurement of the intact ADC, from which the DAR and drug load distribution can be determined.[15]

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[] Aggregation can lead to immunogenicity and altered pharmacokinetic properties.[5]

Conclusion

13-Iodo-2,5,8,11-tetraoxatridecane is a valuable tool for the development of next-generation ADCs. Its hydrophilic PEG spacer helps to overcome the challenges associated with hydrophobic payloads, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The terminal iodoacetamide group allows for efficient and site-directed conjugation to cysteine residues. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate this promising linker into their ADC design strategies.

References

  • Shion, H., Yu, Y. Q., & Chen, W. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters Corporation. Retrieved from [Link]

  • SCIEX. (n.d.). In-depth characterization of monoclonal antibodies and antibody-drug conjugates using native and middle-down mass spectrometry. Retrieved from [Link]

  • Debaene, F., et al. (2014). Innovative Native MS Methodologies for Antibody Drug Conjugate Characterization: High Resolution Native MS and IM-MS for Average DAR and DAR Distribution Assessment. Analytical Chemistry, 86(21), 10674–10683. [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • Caron, A., et al. (2019). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. mAbs, 11(4), 739-752. [Link]

  • Gomer, J., et al. (2020). Analysis of ADCs by Native Mass Spectrometry. In Antibody-Drug Conjugates (pp. 317-331). Humana, New York, NY. [Link]

  • Interchim. (n.d.). Iodoacetamide. Retrieved from [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Yoshida, T., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 32(11), 2375-2383. [Link]

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • AxisPharm. (2024). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Wang, F., et al. (2018). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. In Antibody-Drug Conjugates (pp. 237-246). Humana Press, New York, NY. [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

  • Zhang, D., et al. (2022). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 14(1), 2023155. [Link]

  • Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Agilent. (2018). An AdvanceBio HIC Column for Drug-to-Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • Chen, J., et al. (2021). Current approaches for the purification of antibody–drug conjugates. Biotechnology and Bioengineering, 118(12), 4636-4653. [Link]

  • Zhang, D., et al. (2022). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 14(1), 2023155. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide. Retrieved from [Link]

  • Smith, C. L. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7), pdb.prot101569. [Link]

  • Zhang, Y., et al. (2024). Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv. [Link]

  • Weller, M. G., et al. (2017). Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). Molecules, 22(10), 1645. [Link]

  • Agilent. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Overalkylation of a Protein Digest with Iodoacetamide. Journal of the American Society for Mass Spectrometry, 32(1), 218-228. [Link]

  • ProBio. (n.d.). The Platform Strategy of Antibody Disulfide Bond Reduction to Reduce the Risk of Antibody Process Development. Retrieved from [Link]

  • Shoichet, M. S. (2017). Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy. Biomacromolecules, 18(6), 1675-1689. [Link]

  • BuyChemJapan. (n.d.). 13-Iodo-2,5,8,11-tetraoxatridecane. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,8,11-Tetraoxatridecane-13-thiol. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Synthesis of PEGylated Nanoparticles using 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Stealth" Imperative in Nanomedicine

Nanoparticles (NPs) represent a cornerstone of modern nanomedicine, offering unparalleled potential as carriers for targeted drug delivery and as agents for advanced diagnostics.[1][2] However, when introduced into a biological system, unmodified nanoparticles are often rapidly identified as foreign entities by the mononuclear phagocyte system (MPS), leading to their premature clearance from circulation and accumulation in organs like the liver and spleen.[3] This significantly curtails their therapeutic efficacy.

The most widely adopted and successful strategy to overcome this challenge is "PEGylation"—the process of attaching polyethylene glycol (PEG) chains to the nanoparticle surface.[2][4] The hydrophilic, flexible PEG chains create a steric barrier, or a "stealth" shield, that reduces protein adsorption (opsonization) and subsequent recognition by phagocytic cells.[1][3][5] This modification enhances the nanoparticle's stability, solubility, and, most critically, prolongs its systemic circulation time, thereby increasing the probability of reaching the intended target site.[5][6][7]

This application note provides a detailed, field-proven guide for the synthesis and characterization of PEGylated nanoparticles using a specific, short-chain PEGylating agent: 13-Iodo-2,5,8,11-tetraoxatridecane . We will delve into the rationale behind reagent selection, provide step-by-step protocols for synthesis and purification, and outline a comprehensive characterization workflow to validate the final product.

The PEGylating Agent: 13-Iodo-2,5,8,11-tetraoxatridecane

The choice of the PEGylating agent is critical and dictates the reaction chemistry. While many PEG derivatives exist with functional groups like NHS esters or maleimides, halo-terminated PEGs offer a robust and direct route for conjugation via nucleophilic substitution.[5][8]

13-Iodo-2,5,8,11-tetraoxatridecane is a monodisperse tetraethylene glycol (mPEG4) derivative, capped with a stable methyl ether on one terminus and a reactive iodo group on the other.

PropertyValueSource
CAS Number 143127-81-5[9][10]
Molecular Formula C₉H₁₉IO₄[9]
Molecular Weight 318.15 g/mol [9]
Structure CH₃-(O-CH₂-CH₂)₄-I-
Key Reactive Group Primary Alkyl Iodide-
Primary Safety Concern Irritant[10]

Causality Behind Experimental Choice: The terminal iodide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for efficient and direct covalent bond formation with a variety of nucleophiles commonly found or engineered onto nanoparticle surfaces, such as primary amines (-NH₂) or thiols (-SH). For this guide, we will focus on the reaction with surface amine groups, a prevalent and versatile functionalization strategy.

The PEGylation Workflow: A Conceptual Overview

The successful synthesis of precisely functionalized nanoparticles is not a single reaction but a structured workflow. Each stage builds upon the last and includes critical validation steps to ensure the integrity of the final product.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: PEGylation Reaction cluster_2 Phase 3: Purification & Analysis A Nanoparticle Core (e.g., Silica, Polymer) B Surface Functionalization (e.g., Amination) A->B Introduce Nucleophiles C Amine-Functionalized NPs B->C Validated Core NPs D Add 13-Iodo-PEG Reagent C->D E Covalent Conjugation (Nucleophilic Substitution) D->E F Crude PEGylated NPs E->F Reaction Mixture G Purification (Centrifugation / Dialysis) F->G H Characterization (DLS, Zeta, NMR, etc.) G->H I Final Validated Product H->I

Caption: Reaction scheme for nanoparticle PEGylation.

Materials:

  • Amine-functionalized nanoparticle suspension (from Protocol I)

  • 13-Iodo-2,5,8,11-tetraoxatridecane

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reagent Preparation: Prepare a stock solution of 13-Iodo-2,5,8,11-tetraoxatridecane in anhydrous DMF (e.g., 100 mg/mL).

  • Reaction Setup: In a clean, dry vial, add 5 mL of the amine-functionalized nanoparticle suspension (10 mg/mL in DMF).

  • Stoichiometry: The molar ratio of PEG reagent to surface amine groups is a critical parameter. A significant molar excess of the PEG reagent is recommended to maximize surface coverage. A starting point is a 50-fold molar excess.

    • Calculation Insight: The density of amine groups on the silica surface must first be estimated or quantified (e.g., via titration or TGA). For this protocol, we will proceed with a weight-based addition as a practical starting point.

  • Reagent Addition:

    • Add 100 mg of 13-Iodo-2,5,8,11-tetraoxatridecane to the nanoparticle suspension.

    • Add a 2-fold molar excess of DIEA relative to the iodo-PEG reagent. This will be approximately 110 µL of DIEA.

  • Reaction Conditions: Seal the vial and place it in a heating block or oil bath set to 45°C. Allow the reaction to proceed under constant stirring for 24 hours.

    • Expertise Note: A moderately elevated temperature increases the reaction rate without risking thermal degradation of the reactants. The 24-hour duration ensures the reaction proceeds to near completion.

Protocol III: Purification of PEGylated Nanoparticles

Rationale: It is imperative to remove unreacted iodo-PEG reagent, DIEA, and any reaction byproducts. Residual free PEG can interfere with characterization and in-vivo applications. [1]Repeated centrifugation is an effective method for this purpose.

Procedure:

  • Initial Centrifugation: Transfer the reaction mixture to 50 mL centrifuge tubes. Centrifuge at 12,000 x g for 30 minutes. The higher speed may be necessary as the PEGylated particles can have increased stability.

  • Washing: Discard the supernatant, which contains the excess reagents. Resuspend the nanoparticle pellet in 40 mL of a suitable solvent (e.g., ethanol or DI water). Thorough resuspension using vortexing and brief sonication is critical.

  • Repeat: Repeat the centrifugation and washing steps at least three more times to ensure complete removal of impurities.

  • Final Product: After the final wash, resuspend the purified PEGylated nanoparticles in the desired buffer or solvent (e.g., PBS or DI water) for storage and characterization. Store at 4°C.

Characterization and Quality Control: A Self-Validating System

Characterization is not merely a final step but a validation of the entire synthesis process. The data should confirm the successful covalent attachment of the PEG chains and the desired physicochemical properties of the final product.

Characterization TechniqueParameter MeasuredExpected Result After PEGylationRationale
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)Significant increase in diameter. PDI should remain low (<0.2).The PEG layer extends into the solvent, increasing the effective size of the particle as it tumbles in solution. [11]
Zeta Potential Analysis Surface Charge (mV)Shift towards neutrality (e.g., from -30 mV to -5 mV).The PEG chains shield the underlying surface charge of the nanoparticle core. [1][11]
Transmission Electron Microscopy (TEM) Core Size & MorphologyCore size should remain unchanged .TEM visualizes the dense inorganic core; the low-density PEG layer is typically not visible under standard conditions. [11]
Proton NMR (¹H NMR) Chemical StructureAppearance of a strong, characteristic peak at ~3.65 ppm .This peak corresponds to the repeating ethylene oxide protons (-O-CH₂-CH₂-) of the PEG chain, confirming its presence. [11][12]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureA distinct weight loss step in the 300-450 °C range.This corresponds to the thermal degradation of the grafted PEG, allowing for quantification of the PEG density on the surface. [11]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Particle Aggregation after PEGylation Incomplete PEG coverage; reaction in a poor solvent.Increase the molar excess of the iodo-PEG reagent. Ensure all solvents are anhydrous, especially DMF.
No significant change in DLS size Failed PEGylation reaction.Verify the presence of amine groups on the core NP. Check the activity of the iodo-PEG reagent (has it degraded?). Increase reaction temperature or time.
High Polydispersity (PDI > 0.3) Aggregation; wide distribution of core particle size.Filter the nanoparticle suspension through a 0.22 µm syringe filter before characterization. Re-evaluate the core synthesis protocol for better size control.

References

  • Jokerst, J. V., Lobovkina, T., Zare, R. N., & Gambhir, S. S. (2011). Nanoparticle PEGylation for imaging and therapy. Nanomedicine, 6(4), 715–728. [Link]

  • Kim, D. H., Kim, D. W., Lee, J. H., Kim, S. W., & Shin, B. C. (2025). Development and Characterization of PEGylated Poly D,L-Lactic Acid Nanoparticles for Skin Rejuvenation. MDPI. [Link]

  • Reddy, B. M., & Kumar, A. (2014). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti Publications. [Link]

  • Li, Y., & Li, X. (2016). Simulated Permeation and Characterization of PEGylated Gold Nanoparticles in a Lipid Bilayer System. Langmuir, 32(29), 7344–7353. [Link]

  • Singh, R. P., Sharma, G., & Singh, S. (2016). Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. Journal of Nanomedicine & Nanotechnology, 7(5). [Link]

  • Tram, K., & Ghorbani, M. (2017). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Journal of Visualized Experiments, (128), 56249. [Link]

  • Mun, E. A., & Zhaisanbayeva, B. A. (2020). The Role of Nanoparticle PEGylation in Drug Delivery. Advanced Materials & Technologies, 2(18), 10-15. [Link]

  • Kouchakzadeh, H., Shojaosadati, S. A., Maghsoudi, A., & Vasheghani Farahani, E. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. AAPS PharmSciTech, 11(3), 1206–1211. [Link]

  • Singh, R. P., Sharma, G., & Singh, S. (2016). Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. ResearchGate. [Link]

  • Hong, G., Zhou, T., & Chen, J. (2020). Differently PEGylated Polymer Nanoparticles for Pancreatic Cancer Delivery: Using a Novel Near-Infrared Emissive and Biodegradable Polymer as the Fluorescence Tracer. International Journal of Nanomedicine, 15, 627–637. [Link]

  • AiFChem. (n.d.). 13-Iodo-2,5,8,11-tetraoxatridecane. BuyChemJapan. [Link]

  • Jevsevar, S., & Kunstelj, M. (2018). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14. [Link]

  • Egea, G., et al. (2022). Development of Peptide Targeted PLGA-PEGylated Nanoparticles Loading Licochalcone-A for Ocular Inflammation. MDPI. [Link]

  • Fülöp, T., et al. (2022). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Immunology, 13, 914479. [Link]

  • Deiters, A., & Cropp, T. A. (2015). Site-Specific PEGylation of Therapeutic Proteins. MDPI. [Link]

Sources

Application Note: High-Efficiency Alkylation Protocols Utilizing 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary

13-Iodo-2,5,8,11-tetraoxatridecane (commonly known as mPEG4-Iodide) is a monodisperse, highly reactive polyethylene glycol (PEG) derivative[1]. It is a critical intermediate in modern drug discovery, frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and the pharmacokinetic optimization of small molecules[].

The incorporation of a discrete PEG4 chain significantly enhances the aqueous solubility of hydrophobic pharmacophores while reducing immunogenicity. The terminal iodine atom acts as a superior leaving group, enabling robust nucleophilic substitution ( SN​2 ) reactions with phenols, amines, and thiols[3][4]. This guide details the mechanistic rationale and step-by-step protocols for utilizing mPEG4-Iodide in both small-molecule O-alkylation and macromolecular S-alkylation.

Physicochemical Profile

Understanding the physical properties of the reagent is critical for proper handling, storage, and stoichiometric calculation.

Table 1: Physicochemical Properties of 13-Iodo-2,5,8,11-tetraoxatridecane

PropertyValue / Description
Chemical Name 13-Iodo-2,5,8,11-tetraoxatridecane[1]
Common Name mPEG4-Iodide, Iodo-PEG4-methyl ether
CAS Number 143127-81-5[1]
Molecular Formula C9​H19​IO4​ [1]
Molecular Weight 318.15 g/mol [1]
SMILES ICCOCCOCCOCCOC[1]
Physical State Pale yellow to colorless oil/liquid
Storage Conditions Store at -20°C, protected from light and moisture[5]

Expert Insight: Primary alkyl iodides are susceptible to light-induced homolytic cleavage and subsequent dehalogenation. It is highly recommended to use freshly purified reagents and store them under an inert argon atmosphere with strict exclusion of light[5].

Mechanistic Rationale: The Leaving Group Advantage

In SN​2 alkylation reactions, the reaction rate is heavily dependent on the leaving group's ability to stabilize the developing negative charge in the transition state. Iodine possesses a large atomic radius and high polarizability, making the C–I bond exceptionally weak (lower bond dissociation energy) compared to C–Br or C–Cl bonds.

This thermodynamic advantage allows mPEG4-Iodide to react efficiently even with sterically hindered or weakly nucleophilic substrates. Furthermore, when utilizing polar aprotic solvents (like acetone or DMF), the solvent solvates the counter-cation (e.g., K+ ) but leaves the nucleophilic anion "naked" and highly reactive, driving the reaction forward[4].

SN2_Mechanism Phenol Phenolic Substrate (R-OH) Base Base (K2CO3) Deprotonation Phenol->Base + Base Phenoxide Phenoxide Anion (R-O⁻) Base->Phenoxide - HCO3⁻ Transition S_N2 Transition State [R-O ··· CH2 ··· I]‡ Phenoxide->Transition Nucleophilic Attack PEG mPEG4-Iodide (Electrophile) PEG->Transition C13 Position Product mPEG4-Alkylated Product (R-O-mPEG4) Transition->Product - I⁻ (Leaving Group)

Fig 1: Mechanistic pathway of base-mediated SN2 O-alkylation using mPEG4-Iodide.

Workflow 1: O-Alkylation of Phenolic Substrates (Small Molecules)

This protocol is optimized for the O-monoalkylation of phenolic compounds, a common step in the synthesis of masked chelators, PROTACs, and targeted therapeutics[4].

Protocol A: Williamson Ether Synthesis via mPEG4-Iodide

1. Preparation & Setup

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 equivalent) in anhydrous acetone (approximately 10 mL per mmol of substrate).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl iodide into an alcohol. Acetone serves as an ideal polar aprotic solvent that enhances nucleophilicity.

2. Base Addition

  • Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 3.0 equivalents) to the solution[4].

  • Causality: K2​CO3​ is a mild, non-nucleophilic base. It is strong enough to deprotonate phenols ( pKa​≈10 ) to form the active phenoxide nucleophile, but mild enough to avoid hydrolyzing sensitive functional groups (like esters) present on the substrate[4].

3. Electrophile Introduction

  • Add 13-Iodo-2,5,8,11-tetraoxatridecane (1.2 equivalents) dropwise to the suspension.

4. Reaction Execution

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) under an argon atmosphere for 12–24 hours[4].

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the flexible PEG chain during the SN​2 transition state.

5. Monitoring & Workup

  • Monitor reaction progress via LC-MS or TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts ( KI and unreacted K2​CO3​ ).

  • Concentrate the filtrate under reduced pressure.

6. Purification

  • Purify the crude oil via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient) to yield the pure mPEG4-ether product[4].

Workflow 2: S-Alkylation of Cysteine Residues (Bioconjugation)

For biologics, mPEG4-Iodide is used to site-specifically PEGylate proteins or peptides at free cysteine residues, operating under pseudo-first-order kinetics[3].

Bioconjugation Prep Step 1: Substrate Prep Dissolve Thiol in Deoxygenated PBS (pH 7.5) Reaction Step 3: Conjugation Add 10-20x Molar Excess of PEG to Thiol Prep->Reaction Reagent Step 2: Reagent Prep Dissolve mPEG4-Iodide in anhydrous DMSO/DMF Reagent->Reaction Incubation Step 4: Incubation 2-4 Hours at Room Temp (Exclude Light) Reaction->Incubation Purification Step 5: Purification SEC, Dialysis, or HPLC to remove excess PEG Incubation->Purification

Fig 2: Step-by-step workflow for S-alkylation of cysteine residues via mPEG4-Iodide.

Protocol B: Thiol Bioconjugation

1. Buffer Preparation

  • Prepare a Phosphate-Buffered Saline (PBS) solution adjusted to pH 7.0–8.5[3].

  • Critical Causality: The buffer must be rigorously deoxygenated (e.g., by bubbling argon for 30 minutes). Dissolved oxygen rapidly oxidizes free thiols into unreactive disulfides, neutralizing the nucleophile[3]. The pH range ensures the thiol is deprotonated (forming the highly reactive thiolate) without triggering off-target alkylation of primary amines (lysines).

2. Substrate Dissolution

  • Dissolve the thiol-containing molecule (protein/peptide) in the deoxygenated buffer to a concentration of 1–5 mg/mL[3].

3. Reagent Preparation

  • Immediately before use, dissolve the 13-Iodo-2,5,8,11-tetraoxatridecane in anhydrous DMSO or DMF to create a concentrated stock solution[3].

  • Causality: While PEG itself is water-soluble, the hydrophobic nature of the terminal iodine limits solubility at high concentrations. A water-miscible co-solvent ensures a homogeneous reaction mixture.

4. Conjugation & Incubation

  • Add a 10- to 20-fold molar excess of the mPEG4-Iodide stock to the protein solution[3]. Ensure the final co-solvent concentration remains below 10% v/v to prevent protein denaturation.

  • Incubate the reaction at room temperature for 2–4 hours.

  • Causality: The reaction must be protected from light (e.g., wrapped in aluminum foil) to prevent the photolytic degradation of the iodo-PEG reagent[5].

5. Purification

  • Remove the unreacted mPEG4-Iodide and organic co-solvent using Size Exclusion Chromatography (SEC), spin-filtration, or dialysis against fresh PBS.

Expert Troubleshooting Insights

  • Incomplete Alkylation (Small Molecules): If the O-alkylation stalls, the nucleophile may be too sterically hindered. Consider swapping K2​CO3​ for Cesium Carbonate ( Cs2​CO3​ ). The larger cesium cation provides a more pronounced "naked anion" effect, drastically increasing the nucleophilicity of the phenoxide.

  • Cross-Coupling Failures: If utilizing mPEG4-Iodide in metal-catalyzed reactions (e.g., Negishi cross-coupling), primary alkyl iodides can be notoriously difficult due to competitive β -hydride elimination. Ensure the alkyl iodide is freshly purified and strictly moisture-free, as degraded iodides will poison the palladium or nickel catalysts[5].

  • Loss of Free Thiols (Biologics): If bioconjugation yields are low, verify the reduction state of your protein. Pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the iodo-PEG. TCEP does not contain free thiols and will not compete with the alkylation reaction.

References

  • AA Blocks. "143127-81-5 | 13-Iodo-2,5,8,11-tetraoxatridecane".
  • BOC Sciences. "13-Iodo-2,5,8,11-tetraoxatridecane - (CAS 143127 ...)".
  • BuyChemJapan. "13-Iodo-2,5,8,11-tetraoxatridecane | AiFChem". BuyChemJapan Marketplace.
  • Benchchem. "Iodo-PEG7-alcohol" (General Iodo-PEG Protocol). Benchchem Technical Resources.
  • NIH / PMC. "The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues". PubMed Central.
  • Chemistry—A European Journal. "Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers".

Sources

Application Notes and Protocols for Surface Modification of Biomaterials Using 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Iodo-PEGylation in Biomaterial Science

In the pursuit of enhancing the in-vivo performance of biomaterials, surface modification has emerged as a critical strategy.[1][2] The covalent attachment of polyethylene glycol (PEG), or PEGylation, is a widely adopted technique to improve biocompatibility, reduce non-specific protein adsorption (biofouling), and prolong the circulation half-life of conjugated therapeutics.[3][4][5] While various reactive moieties have been employed for PEGylation, this guide focuses on a versatile and robust reagent: 13-Iodo-2,5,8,11-tetraoxatridecane .

This short, discrete PEG (dPEG®) linker, characterized by a terminal iodo group, offers a distinct set of advantages for researchers and drug development professionals. The carbon-iodine bond provides a stable yet reactive handle for forming covalent linkages with a variety of nucleophilic functional groups present on biomaterial surfaces. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for characterization, empowering researchers to effectively utilize iodo-PEGylation for their specific applications.

Chemical and Physical Properties of 13-Iodo-2,5,8,11-tetraoxatridecane

A foundational understanding of the reagent is paramount for its successful application.

PropertyValueSource
Chemical Name 13-Iodo-2,5,8,11-tetraoxatridecane[6][7]
CAS Number 143127-81-5[6][7]
Molecular Formula C9H19IO4
Molecular Weight 318.15 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water, DMSO, DMF, and most organic solvents
Reactive Group Terminal Iodide (-I)[8][9]
Key Feature The iodide is an excellent leaving group for nucleophilic substitution reactions.[8][9]

The Chemistry of Iodo-PEGylation: A Versatile Approach to Surface Functionalization

The efficacy of 13-Iodo-2,5,8,11-tetraoxatridecane lies in the reactivity of its terminal iodide. As a good leaving group, it readily undergoes nucleophilic substitution (SN2) reactions with various functional groups commonly found on or engineered into biomaterial surfaces. This allows for the formation of stable covalent bonds under relatively mild conditions.

Core Reaction Mechanisms:
  • Reaction with Hydroxyl Groups (Williamson Ether Synthesis): Biomaterials with surface hydroxyl (-OH) groups (e.g., polysaccharides, PVA, or plasma-treated polymers) can be PEGylated via the Williamson ether synthesis.[3][10][11] This reaction involves the deprotonation of the surface hydroxyls by a base to form alkoxides, which then act as nucleophiles, attacking the electrophilic carbon of the C-I bond and displacing the iodide to form a stable ether linkage.

  • Reaction with Thiol Groups: Surfaces rich in thiol (-SH) groups (e.g., cysteine-containing peptides, thiol-modified surfaces) are excellent candidates for iodo-PEGylation. The thiol group is a potent nucleophile and can directly displace the iodide to form a stable thioether bond.[5][12][13] This reaction typically proceeds efficiently at neutral to slightly basic pH.

  • Reaction with Amine Groups: Primary and secondary amines (-NH2, -NHR) on a biomaterial surface can also be targeted. The reaction forms a secondary or tertiary amine linkage, respectively. This reaction may require slightly more forcing conditions compared to thiols but offers a viable route for modifying protein- or amine-rich surfaces.

The versatility of these reaction pathways makes 13-Iodo-2,5,8,11-tetraoxatridecane a powerful tool for modifying a wide array of biomaterials, including polymers, metals, and ceramics that have been appropriately functionalized.

Iodo_PEG_Reactivity cluster_surfaces Biomaterial Surfaces cluster_linkages Resulting Covalent Linkages reagent 13-Iodo-2,5,8,11-tetraoxatridecane (R-I) hydroxyl Hydroxyl (-OH) reagent->hydroxyl Williamson Ether Synthesis (Base catalyst) thiol Thiol (-SH) reagent->thiol Nucleophilic Substitution (pH 7-8.5) amine Amine (-NH2) reagent->amine Nucleophilic Substitution ether Ether (R-O-Surface) hydroxyl->ether thioether Thioether (R-S-Surface) thiol->thioether amine_link Amine (R-NH-Surface) amine->amine_link

Figure 1: Reaction pathways for 13-Iodo-2,5,8,11-tetraoxatridecane.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point and should be optimized for your specific biomaterial and application.

PART 1: General Preparations and Reagent Handling
  • Reagent Storage: 13-Iodo-2,5,8,11-tetraoxatridecane should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Preparation: Use anhydrous solvents (e.g., DMF, DMSO) for preparing stock solutions to minimize hydrolysis of any reactive species.

  • Biomaterial Preparation: Ensure the biomaterial surface is clean, dry, and appropriately functionalized. Pre-characterization of the unmodified surface is highly recommended to establish a baseline.

PART 2: Protocol for PEGylation of Hydroxyl-Functionalized Surfaces

This protocol is based on the Williamson ether synthesis.

Materials:

  • Hydroxyl-functionalized biomaterial

  • 13-Iodo-2,5,8,11-tetraoxatridecane

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous wash solvents (e.g., Toluene, Ethanol, DI water)

Procedure:

  • Surface Preparation: Place the hydroxyl-functionalized biomaterial in a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Prepare a solution of the base in the chosen anhydrous solvent. Caution: NaH is highly reactive with water. Add the base solution to the reaction vessel to cover the biomaterial surface. Allow the reaction to proceed for 1-2 hours at room temperature to deprotonate the surface hydroxyl groups.

  • PEGylation Reaction: Dissolve a 10- to 50-fold molar excess of 13-Iodo-2,5,8,11-tetraoxatridecane in the anhydrous solvent. Add this solution to the reaction vessel containing the activated biomaterial.

  • Incubation: Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-60°C) to facilitate the SN2 reaction.

  • Quenching and Washing: Carefully quench any unreacted base by slowly adding ethanol.

  • Purification: Remove the biomaterial from the reaction solution and wash it extensively to remove unreacted PEG, iodide salts, and residual base. A typical washing sequence is:

    • Toluene (2x)

    • Ethanol (2x)

    • DI Water (3x)

  • Drying: Dry the PEGylated biomaterial under a stream of nitrogen or in a vacuum oven.

  • Characterization: Analyze the dried, modified surface using the techniques outlined in the "Characterization and Validation" section.

PART 3: Protocol for PEGylation of Thiol-Functionalized Surfaces

Materials:

  • Thiol-functionalized biomaterial

  • 13-Iodo-2,5,8,11-tetraoxatridecane

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.5-8.5.

  • Wash Buffer: PBS or DI water.

  • Anhydrous DMSO or DMF for stock solution.

Procedure:

  • Reagent Preparation: Prepare a 100 mM stock solution of 13-Iodo-2,5,8,11-tetraoxatridecane in anhydrous DMSO or DMF.

  • Surface Immersion: Immerse the thiol-functionalized biomaterial in the reaction buffer.

  • PEGylation Reaction: Add the iodo-PEG stock solution to the buffer to achieve a final concentration of 1-10 mM (a 10- to 100-fold molar excess over the estimated surface thiol groups).

  • Incubation: Gently agitate the reaction mixture for 2-4 hours at room temperature.

  • Purification: Remove the biomaterial and wash thoroughly with the wash buffer (3-5 times) to remove any non-covalently bound reagent.

  • Drying: Dry the modified biomaterial under a stream of nitrogen.

  • Characterization: Proceed with surface analysis.

Characterization and Validation: A Self-Validating System

Successful surface modification requires rigorous characterization to confirm the presence and properties of the grafted PEG layer.

Validation_Workflow cluster_characterization Surface Characterization start Unmodified Biomaterial modification PEGylation Protocol (using Iodo-PEG) start->modification modified Modified Biomaterial modification->modified xps XPS (Elemental Composition) modified->xps Analysis contact_angle Contact Angle (Hydrophilicity) modified->contact_angle Analysis afm AFM (Surface Topography) modified->afm Analysis ellipsometry Ellipsometry (Layer Thickness) modified->ellipsometry Analysis quantification Quantification of Grafted PEG (e.g., Fluorescamine Assay for unreacted amines) xps->quantification contact_angle->quantification afm->quantification ellipsometry->quantification functional_assay Functional Assay (e.g., Protein Adsorption, Cell Adhesion) quantification->functional_assay final Validated PEGylated Surface functional_assay->final

Figure 2: A self-validating workflow for surface modification.
Qualitative and Quantitative Analysis Techniques:
TechniqueInformation ProvidedExpected Result After PEGylation
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the top few nanometers of the surface.Appearance of a C1s peak component corresponding to the C-O bonds of the PEG backbone. A decrease in the signal from the underlying substrate elements.
Contact Angle Goniometry Measures the surface hydrophilicity by determining the contact angle of a water droplet.A significant decrease in the water contact angle, indicating a more hydrophilic surface.
Atomic Force Microscopy (AFM) High-resolution imaging of the surface topography.An increase in surface smoothness or the appearance of a uniform polymer layer, depending on the grafting density.
Ellipsometry Measures the thickness of thin films on a surface.An increase in the measured layer thickness, corresponding to the length of the grafted PEG chains.
Quantification Assays Various chemical assays can quantify the number of functional groups on the surface before and after PEGylation. For example, a fluorescamine assay can be used to quantify primary amines.[11]A decrease in the number of accessible surface functional groups (e.g., amines, thiols) after reaction with the iodo-PEG, indicating successful conjugation. The degree of reduction can be used to estimate PEG grafting density.[11]
Example Data: Characterization of a PEGylated Surface
ParameterUnmodified SurfacePEGylated Surface
Water Contact Angle (°) 85 ± 435 ± 3
Ellipsometric Thickness (nm) 1.2 ± 0.24.5 ± 0.4
Surface Amine Density (nmol/cm²) 2.5 ± 0.30.8 ± 0.2
Fibrinogen Adsorption (ng/cm²) 450 ± 5030 ± 10

Conclusion and Field-Proven Insights

The use of 13-Iodo-2,5,8,11-tetraoxatridecane provides a reliable and versatile method for the surface modification of biomaterials. The stability of the iodo-PEG reagent in storage, coupled with its specific reactivity towards common nucleophilic functional groups, makes it a valuable alternative to more moisture-sensitive reagents like NHS esters. The formation of stable ether, thioether, or amine linkages ensures the long-term stability of the hydrophilic surface modification.

For successful and reproducible results, meticulous control over reaction conditions, especially when using strong bases like NaH, is crucial. We strongly recommend a thorough characterization of both the starting and modified materials to validate the PEGylation process and to understand the relationship between the modified surface properties and the desired biological outcome. By following the protocols and validation steps outlined in this guide, researchers can confidently implement iodo-PEGylation to advance their work in drug delivery, tissue engineering, and medical device development.

References

  • Taylor & Francis. (2013, October 21). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Retrieved from [Link]

  • ACS Publications. (2017, October 24). Surface Modification of Polysaccharide-Based Nanoparticles with PEG and Dextran and the Effects on Immune Cell Binding and Stimulatory Characteristics. Molecular Pharmaceutics. Retrieved from [Link]

  • Nanocs. Iodoacetyl PEG amine, MW 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

  • ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Platteville. 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • ADC Review. (2019, April 2). What does PEGylation Chemistry look like?. Retrieved from [Link]

  • PMC. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies. Retrieved from [Link]

  • PMC. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]

  • PubMed. (2015, February 2). Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab'). Retrieved from [Link]

  • Wiley Online Library. Effect of Substituents in Mussel-inspired Surface Primers on their Oxidation and Priming Efficiency. Retrieved from [Link]

  • Biotechnology Kiosk. (2022, February 15). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Retrieved from [Link]

  • PMC. (2023, July 10). Surface modifications of biomaterials in different applied fields. Retrieved from [Link]

  • MDPI. (2019, March 2). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Retrieved from [Link]

  • ResearchGate. Surface modification of bioceramics by PEG grafting. Retrieved from [Link]

  • Interchim. PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • ResearchGate. Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds?. Retrieved from [Link]

  • PubMed. (2011, January 19). Surface PEGylation via native chemical ligation. Retrieved from [Link]

  • ACS Publications. (2010, July 22). Unexpected Toxicity of Monolayer Protected Gold Clusters Eliminated by PEG-Thiol Place Exchange Reactions. Chemical Research in Toxicology. Retrieved from [Link]

  • NIST. Tetraethylene glycol. Retrieved from [Link]

  • KIPRIS. KR20160023555A - 에폭시(메타)아크릴레이트 화합물 및 그것을 함유하는 수지 조성물 그리고 그의 경화물, 컬러 필터 및 표시 소자.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Solutions for Unreacted 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Overview 13-Iodo-2,5,8,11-tetraoxatridecane (Molecular Weight: 318.15 g/mol , Formula: C9H19IO4) is a highly reactive PEG4-iodide linker commonly utilized for the PEGylation of amines and thiols in small molecules, peptides, and proteins. Due to its specific chemical properties, removing the unreacted excess post-conjugation can be a bottleneck in downstream processing. This guide provides field-proven troubleshooting and purification protocols tailored for drug development professionals.

FAQ & Troubleshooting Guides

Why is standard liquid-liquid extraction ineffective for removing this linker?

Causality & Mechanism: 13-Iodo-2,5,8,11-tetraoxatridecane is inherently amphiphilic. It possesses a hydrophobic alkyl iodide terminus and a hydrophilic tetraethylene glycol (PEG4) chain. This dual nature causes it to partition poorly between standard aqueous and organic phases, often creating persistent, hard-to-break emulsions. Furthermore, the iodine atom makes it susceptible to degradation under harsh basic conditions or light exposure, generating iodine radicals that can oxidize your target active pharmaceutical ingredient (API). Solution: Transition from extraction-based methods to size-exclusion, chromatographic, or covalent scavenging techniques.

How can I remove unreacted PEG4-iodide from a small molecule or peptide reaction?

Expert Insight: For target molecules under 2 kDa, Size Exclusion Chromatography (SEC) lacks the resolution to separate the 318 Da linker from the product. The most efficient, self-validating method is using a nucleophilic scavenger resin , such as Silica-supported Thiol (Si-Thiol). Mechanism: The immobilized thiol groups act as soft nucleophiles, rapidly reacting with the soft electrophilic alkyl iodide via an SN2 mechanism. The unreacted linker becomes covalently bound to the macroscopic silica beads, which are simply filtered out of the reaction mixture. This solution-phase kinetic approach is highly efficient for quenching alkyl halides[1].

Protocol: Si-Thiol Scavenging Workflow
  • Quench: Once the primary PEGylation reaction is complete, add 3.0 to 5.0 equivalents of Si-Thiol resin (relative to the initial molar amount of 13-Iodo-2,5,8,11-tetraoxatridecane) directly to the reaction vessel.

  • Base Addition: Add a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to deprotonate the resin thiols, maximizing their nucleophilicity.

  • Incubation: Stir gently at room temperature for 1–2 hours. Crucial Note: Avoid magnetic stir bars at high speeds, which can crush the silica beads and create fine particulates; use an overhead stirrer or an orbital shaker.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) or a PTFE syringe filter (0.45 µm). Wash the resin with a polar aprotic solvent (e.g., Acetonitrile) to recover any trapped product.

  • Validation: Analyze the filtrate via LC-MS. The extracted ion chromatogram (EIC) for m/z 319.15 [M+H]+ should show the complete disappearance of the unreacted linker.

What is the standard protocol for removing the linker from PEGylated proteins?

Expert Insight: For macromolecules (>10 kDa), the hydrodynamic radius difference between the protein conjugate and the 318 Da linker is vast. Membrane-based Diafiltration or Size Exclusion Chromatography (SEC) are the gold standards[2]. SEC is particularly effective in removing low molecular weight by-products, unreacted PEG reagents, and buffer components in a single pass[].

Protocol: SEC / Buffer Exchange Workflow
  • Column Selection: Choose a desalting column or SEC resin with a fractionation range appropriate for your protein (e.g., Sephadex G-25 or a 5 kDa MWCO spin column).

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of your final formulation buffer (e.g., 1X PBS, pH 7.4)[2].

  • Loading: Load the reaction mixture. Ensure the sample volume does not exceed 10-15% of the total column volume to prevent peak broadening and overlap[2].

  • Elution: Elute with the equilibration buffer. The high-molecular-weight PEGylated protein will elute in the void volume ( V0​ ), while the small 13-Iodo-2,5,8,11-tetraoxatridecane will partition into the pores and elute much later[2].

  • Validation: Monitor UV absorbance at 280 nm for the protein. Since the PEG4-iodide lacks a strong chromophore, confirm its removal by running a reverse-phase HPLC (RP-HPLC) assay on the collected fractions[4].

Quantitative Data: Purification Method Comparison

To assist in selecting the optimal purification strategy, the following table summarizes the performance metrics of each method based on the target molecule size.

Purification MethodTarget Molecule SizeMechanism of SeparationTypical YieldProcessing TimeScalability
Si-Thiol Scavenger Resin Small Molecules / Peptides (< 2 kDa)Covalent SN2 capture of alkyl iodide> 90%1 - 2 hoursExcellent (Batch/Flow)
Preparative RP-HPLC Peptides (1 - 10 kDa)Hydrophobicity / Polarity70 - 85%30 - 60 minsModerate
Size Exclusion (SEC) Proteins (> 10 kDa)Hydrodynamic Radius / Size> 95%15 - 45 minsGood
Diafiltration (MWCO) Proteins (> 10 kDa)Membrane Size Exclusion> 90%2 - 4 hoursExcellent (Industrial)

Decision Workflow

The following diagram illustrates the logical decision-making process for selecting a purification method based on the physicochemical properties of your target conjugate.

G Start Reaction Mixture (Target + Unreacted PEG4-Iodide) SizeCheck What is the Target Molecule Size? Start->SizeCheck Small Small Molecule (< 1 kDa) SizeCheck->Small Peptide Peptide (1 - 10 kDa) SizeCheck->Peptide Protein Protein / Biologic (> 10 kDa) SizeCheck->Protein Scavenger Scavenger Resin (Si-Thiol) + Filtration Small->Scavenger HPLC Preparative RP-HPLC Small->HPLC Peptide->HPLC SEC Size Exclusion Chromatography (SEC) Peptide->SEC Protein->SEC Diafiltration Diafiltration / Dialysis (3-5 kDa MWCO) Protein->Diafiltration

Caption: Workflow for selecting purification strategies for unreacted 13-Iodo-2,5,8,11-tetraoxatridecane.

Sources

Technical Support Center: Optimizing Reactions with 13-Iodo-2,5,8,11-tetraoxatridecane under Basic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 13-Iodo-2,5,8,11-tetraoxatridecane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in basic conditions. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your desired product.

The primary application of 13-Iodo-2,5,8,11-tetraoxatridecane is in Williamson ether synthesis, a robust method for forming ether linkages.[1][2][3] This involves an S\textsubscriptN2 reaction where an alkoxide nucleophile displaces the iodide leaving group.[1] However, working under basic conditions introduces a competing reaction pathway: E2 elimination.[3] This guide will provide the expertise to navigate this competition successfully.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions I should be concerned about when using 13-Iodo-2,5,8,11-tetraoxatridecane in basic conditions?

The main side reaction of concern is the base-catalyzed E2 (bimolecular elimination) reaction, which competes directly with the desired S\textsubscriptN2 (bimolecular nucleophilic substitution) pathway.[1][3]

  • S\textsubscriptN2 Reaction (Desired): An alkoxide (RO⁻) acts as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the formation of an ether and the displacement of the iodide ion.[1]

  • E2 Reaction (Side Reaction): The alkoxide acts as a base, abstracting a proton from the carbon adjacent (beta-carbon) to the carbon bearing the iodine. This leads to the formation of a double bond, resulting in an alkene byproduct, 1,2-bis(2-methoxyethoxy)ethene.[4][5]

While the ether linkages within the 2,5,8,11-tetraoxatridecane backbone are generally stable, cleavage can occur under very harsh conditions (e.g., strong acids or bases at high temperatures), but this is not a common side reaction under typical Williamson ether synthesis conditions.[6]

Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a clear sign that the E2 elimination is outcompeting the desired S\textsubscriptN2 reaction.[4] Fortunately, since 13-Iodo-2,5,8,11-tetraoxatridecane is a primary alkyl iodide, the S\textsubscriptN2 pathway is inherently favored.[4][7][8] If you are still observing significant elimination, consider the following optimization strategies:

  • Base Selection: Use a strong, but non-bulky, non-nucleophilic base to generate your alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[4] Avoid sterically hindered (bulky) bases like potassium tert-butoxide, as they preferentially abstract the most accessible proton, favoring the E2 pathway.[9][10][11][12]

  • Temperature Control: Higher temperatures tend to favor elimination over substitution.[4][13] If elimination is a problem, try running the reaction at a lower temperature for a longer duration. A typical range for Williamson ether synthesis is 50-100 °C, but optimization may be required.[4]

  • Solvent Choice: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents are effective at solvating the cation of the alkoxide, leaving the "naked" anion more nucleophilic and reactive for the S\textsubscriptN2 pathway.[4]

Q3: How does my choice of base impact the reaction outcome?

The base is a critical factor in determining the ratio of substitution to elimination products.

Base CharacteristicImpact on ReactionRecommended BasesBases to Avoid (if E2 is an issue)
Strength A strong base is necessary to fully deprotonate the alcohol and form the reactive alkoxide nucleophile.Sodium Hydride (NaH), Potassium Hydride (KH)[4]Weaker bases like NaOH or K₂CO₃ may be less effective for complete deprotonation of some alcohols.[4]
Steric Hindrance (Bulk) Bulky bases have difficulty accessing the electrophilic carbon for S\textsubscriptN2 attack due to steric hindrance.[11] They are more likely to abstract a sterically accessible proton from the β-carbon, leading to the E2 product.[9][12]NaH, KHPotassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), DBU.[11][14]
Q4: What is a reliable method for purifying my final product and removing side products?

A standard work-up and purification protocol is essential for isolating the desired ether product.

  • Quenching: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully quench it by adding water to destroy any unreacted base (like NaH).[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or dichloromethane.[4]

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and solvent (like DMF).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can then be purified by either distillation or, more commonly, by column chromatography on silica gel to separate the desired ether from any alkene byproduct and unreacted starting material.[4][15]

Visualizing the Reaction Pathways

The competition between the desired S\textsubscriptN2 pathway and the E2 side reaction can be visualized as follows:

SN2_vs_E2 Reactants Alkoxide (RO⁻) + 13-Iodo-tetraoxatridecane SN2_Product Desired Ether Product (Sₙ2 Pathway) Reactants->SN2_Product Nucleophilic Attack on α-Carbon E2_Product Alkene Byproduct (E2 Pathway) Reactants->E2_Product Proton Abstraction from β-Carbon

Caption: Competing S\textsubscriptN2 and E2 reaction pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during your synthesis.

Troubleshooting_Workflow Start Problem Observed: Low Yield or Impure Product Check_Alkene Alkene byproduct observed by NMR/GC-MS? Start->Check_Alkene High_Temp Is reaction temp > 80°C? Check_Alkene->High_Temp Yes Incomplete_Reaction Starting material remains? Check_Alkene->Incomplete_Reaction No Bulky_Base Using a bulky base (e.g., t-BuOK)? High_Temp->Bulky_Base No Lower_Temp Solution: Lower reaction temperature and increase time. High_Temp->Lower_Temp Yes Solvent_Check Using a polar aprotic solvent (DMF, DMSO)? Bulky_Base->Solvent_Check No Change_Base Solution: Switch to a non-bulky base (e.g., NaH). Bulky_Base->Change_Base Yes Solvent_Check->Incomplete_Reaction Yes Change_Solvent Solution: Change to a polar aprotic solvent. Solvent_Check->Change_Solvent No Increase_Time_Temp Solution: Increase reaction time or temperature slightly. Incomplete_Reaction->Increase_Time_Temp Yes Check_Base_Equiv Solution: Ensure sufficient equivalents of base were used. Incomplete_Reaction->Check_Base_Equiv Also consider

Caption: A workflow for troubleshooting common synthesis issues.

General Experimental Protocol

This protocol provides a general methodology for the Williamson ether synthesis using 13-Iodo-2,5,8,11-tetraoxatridecane. Note: This is a representative protocol and may require optimization for your specific alcohol.

1. Alkoxide Formation: a. In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DMF.[4] b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the solution.[4] d. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.[4]

2. Ether Synthesis: a. To the freshly prepared alkoxide solution, add 13-Iodo-2,5,8,11-tetraoxatridecane (1.0 eq.) dropwise at room temperature. b. Heat the reaction mixture to 60-80 °C.[4] c. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of water.[4] c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume of DMF).[4] d. Wash the combined organic layers with water and then brine to remove DMF and inorganic salts.[4] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] f. Purify the crude product by column chromatography on silica gel to obtain the pure ether.[4]

References
  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved from [Link]

  • Elimination Reactions of Alkyl Halides - MSU chemistry. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes. (n.d.). Retrieved from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved from [Link]

  • SN2 vs E2 - Chemistry Steps. (n.d.). Retrieved from [Link]

  • US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents. (n.d.).
  • Bulky Bases in Elimination Reactions - Master Organic Chemistry. (2012, October 24). Retrieved from [Link]

  • Chapter 12 Formation of ! Bonds by Elimination Reactions. (n.d.). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • Eliminations An elimination is when the leaving group and another atom (typically a hydrogen) leave the molecule and no n. (n.d.). Retrieved from [Link]

  • Wrapup: The Key Factors For Determining SN1/SN2/E1/E2 - Master Organic Chemistry. (2025, November 17). Retrieved from [Link]

  • Ether cleavage - Wikipedia. (n.d.). Retrieved from [Link]

  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) - Chemia. (2023, April 12). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The hydrolysis properties of polyethylene glycol under ambient nonthermal plasma conditions - RSC Publishing. (2025, October 8). Retrieved from [Link]

    • HALOALKANES AND HALOARENES - Alliant Academy. (n.d.). Retrieved from [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC. (n.d.). Retrieved from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19). Retrieved from [Link]

  • Microbial degradation of polyethers - PubMed. (2002, January 15). Retrieved from [Link]

  • Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides: Iodination reactions using alkali iodides (3): Discussion series on bromination/iodination reactions 26 - Chemia. (2023, April 26). Retrieved from [Link]

  • Explaining the reactivity of halogenoalkanes - Crunch Chemistry. (2025, March 4). Retrieved from [Link]

  • making halogenoalkanes (haloalkanes) - Chemguide. (n.d.). Retrieved from [Link]

  • 13-Iodo-2,5,8,11-tetraoxatridecane | AiFChem, an Xtalpi Company - BuyChemJapan. (n.d.). Retrieved from [Link]

  • New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. (2019, September 23). Retrieved from [Link]

  • Synthesis of [ 13 C 4 ]-labeled ∆ 9 -Tetrahydrocannabinol and 11-nor-9-Carboxy-∆ 9 -tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - MDPI. (2014, September 1). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 13-Iodo-2,5,8,11-tetraoxatridecane (mPEG4-I) Linker Attachment

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and synthetic chemistry. This guide is specifically designed for researchers and drug development professionals struggling with low yields when attaching 13-Iodo-2,5,8,11-tetraoxatridecane (CAS 143127-81-5, commonly known as mPEG4-I) to sterically hindered substrates [1].

While iodine is an excellent leaving group, the flexible nature of the PEG4 chain combined with a bulky nucleophile (e.g., a hindered secondary/tertiary amine, a crowded phenol, or a dense protein surface) can severely impede the standard SN2 reaction pathway [4]. This center provides mechanistic insights, troubleshooting steps, and field-validated protocols to overcome these kinetic barriers.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does mPEG4-I struggle to react with my hindered nucleophile despite iodine being a superior leaving group? A: The standard alkylation of a nucleophile by an alkyl iodide proceeds via an SN2 mechanism, which requires the nucleophile to approach the electrophilic carbon at a strict 180° angle relative to the leaving group (the Bürgi-Dunitz-like trajectory). If your substrate is sterically hindered, bulky adjacent groups physically block this approach vector. Furthermore, the flexible PEG chain can fold and create a localized steric shield, increasing the activation energy required to reach the transition state [4].

Q: How does adding 18-crown-6 help overcome steric hindrance in these reactions? A: When using potassium bases (like K2CO3 or KHMDS), the potassium cation tightly coordinates with the nucleophilic anion, creating a bulky ion pair. 18-crown-6 specifically chelates the K+ ion. This sequestration leaves behind a "naked" or unsolvated anion[3]. Without the bulky counterion and its associated solvation shell, the effective radius of the nucleophile is drastically reduced, allowing it to penetrate sterically crowded environments and attack the mPEG4-I electrophile much more efficiently.

Q: Can silver salts facilitate the attachment of this PEG linker? A: Yes, this is one of the most powerful workarounds. Silver oxide (Ag2O) or silver triflate (AgOTf) acts as a halophilic Lewis acid. Silver has a profound affinity for iodine. By coordinating with the iodine atom on mPEG4-I and precipitating as insoluble AgI, the silver salt pulls the leaving group off. This shifts the reaction mechanism from a strict SN2 toward an SN1-like transition state (a highly electrophilic carbocation-like species)[2]. Because SN1-like pathways do not require a specific backside attack trajectory, they are highly tolerant of steric hindrance.

Troubleshooting Guide

Symptom / ProblemMechanistic CauseRecommended Solution
Low conversion of starting materials (<10%) Steric bulk prevents the SN2 transition state. The activation energy barrier is too high at room temperature.Switch to a polar aprotic solvent (DMF, DMSO) to strip the solvation shell. Increase temperature to 60–80°C. If this fails, employ the Silver-Promoted Protocol .
Formation of elimination byproducts The hindered nucleophile is acting as a base rather than a nucleophile, abstracting a proton instead of attacking the carbon.Avoid excessively strong, unhindered bases. Switch to a non-nucleophilic base (e.g., DIPEA or DBU) or use Ag2O, which allows for milder, neutral-like conditions[2].
Reaction stalls at ~50% completion Product inhibition or consumption of the base/catalyst.Ensure a sufficient molar excess of mPEG4-I (1.5 to 3.0 equiv). If using K2CO3, add 0.1–0.2 equivalents of 18-crown-6 to maintain a steady supply of "naked" anions [3].

Quantitative Data: Activation Strategies Comparison

The following table summarizes the expected performance of various activation strategies when coupling mPEG4-I to a sterically hindered secondary amine or hindered phenol.

Activation StrategyBase / CatalystSolventRelative Reaction RateSteric ToleranceRisk of Side Reactions
Standard SN2 K2CO3Acetonitrile1x (Baseline)LowLow
Thermal SN2 K2CO3DMF (80°C)5xModerateHigh (Elimination/Degradation)
Crown-Ether Assisted K2CO3 + 18-Crown-6DMF15xHighModerate
Silver-Promoted Ag2OToluene / DCM40xVery HighLow (Mild conditions)

Experimental Workflows & Protocols

Protocol A: Crown-Ether Assisted Alkylation (For Moderate Steric Hindrance)

This protocol utilizes the "naked anion" effect to drive the SN2 reaction forward [3].

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 1.0 mmol of the hindered substrate in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of finely powdered, anhydrous K2CO3 and 0.1 mmol (10 mol%) of 18-crown-6. Stir at room temperature for 30 minutes to ensure complete deprotonation and ion sequestration.

  • Linker Addition: Dropwise, add 1.5 mmol of 13-Iodo-2,5,8,11-tetraoxatridecane (mPEG4-I).

  • Heating: Elevate the temperature to 60°C. Monitor the reaction via LCMS or TLC. The reaction typically reaches completion within 4–8 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to remove DMF and 18-crown-6. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Workflow Step1 Step 1: Dissolve Substrate (DMF or DMSO) Step2 Step 2: Add Base & 18-Crown-6 (e.g., K2CO3) Step1->Step2 Step3 Step 3: Add mPEG4-I (Dropwise) Step2->Step3 Step4 Step 4: Heat to 60-80°C (Monitor via LCMS) Step3->Step4 Step5 Step 5: Aqueous Workup & Purification Step4->Step5

Step-by-step workflow for crown-ether assisted alkylation of hindered substrates.

Protocol B: Silver-Promoted Alkylation (For Severe Steric Hindrance)

This protocol shifts the mechanism away from SN2, bypassing steric blockade [2].

  • Preparation: Dissolve 1.0 mmol of the hindered substrate in 5 mL of anhydrous DCM or Toluene (avoid coordinating solvents like DMF if possible, as they can interfere with silver coordination).

  • Silver Addition: Add 1.5 mmol of Silver Oxide (Ag2O). Note: Keep the reaction protected from light using aluminum foil to prevent silver degradation.

  • Linker Addition: Add 1.5 mmol of 13-Iodo-2,5,8,11-tetraoxatridecane.

  • Reaction: Stir at room temperature to 40°C. Self-Validation Cue: The formation of a yellowish precipitate (AgI) is a direct visual indicator that iodine abstraction is occurring and the reaction is proceeding.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the AgI precipitate and excess Ag2O. Wash the Celite pad with DCM. Concentrate the filtrate and purify.

Mechanism A Hindered Nucleophile + mPEG4-I B Ag2O / AgOTf Addition A->B Add Silver Salt C Iodine Abstraction (AgI Precipitate) B->C Halophilic Pull D Electrophilic PEG Intermediate C->D SN1-like Shift E Successful PEGylation D->E Facile Attack

Mechanism of silver-promoted alkylation overcoming steric hindrance via an SN1-like transition state.

References

  • AA Blocks. 13-Iodo-2,5,8,11-tetraoxatridecane Properties and Specifications.
  • OpenStax Adaptation. 18.2 Preparing Ethers: Silver Oxide Variation of Williamson Synthesis.
  • ACS Organic Letters. K2CO3/18-Crown-6-Catalyzed Reactions and Naked Anion Effects.
  • BenchChem Technical Support. Managing Steric Hindrance with PEG Linkers in Bioconjugation.

Validation & Comparative

A Comparative Guide to ADC Serum Stability: 13-Iodo-tetraoxatridecane (Iodo-PEG4) vs. Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on its stability in circulation.[1][2] An ideal ADC must transport its potent cytotoxic payload to the target tumor cell without premature release in the bloodstream, which could lead to off-target toxicity and diminished efficacy.[1][3] The linker, the chemical bridge between the antibody and the payload, is the linchpin that governs this crucial balance.[1][2][4]

This guide provides an in-depth comparison of two important classes of hydrophilic linkers: the short, discrete 13-Iodo-2,5,8,11-tetraoxatridecane (a PEG4 variant) and longer-chain polyethylene glycol (PEG) linkers. We will explore how their distinct chemical properties influence the single most important pharmacokinetic attribute for an ADC: its serum stability. This analysis is grounded in the fundamental principles of conjugation chemistry, biophysical properties, and supporting experimental data to guide researchers in making informed decisions for next-generation ADC design.

Part 1: The Chemistry of Conjugation and Its Impact on Stability

The stability of an ADC in serum is not solely a function of the linker's spacer unit (e.g., the PEG chain) but is fundamentally dictated by the covalent bond connecting the linker to the antibody. For cysteine-based conjugation, the two most common reactive partners are maleimides and haloacetamides (like iodoacetamide).

Iodoacetamide: Forging an Irreversible Thioether Bond

The 13-Iodo-2,5,8,11-tetraoxatridecane linker utilizes an iodoacetyl group. This group reacts with the thiol of a cysteine residue via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom adjacent to the iodine, displacing the iodide and forming a highly stable, irreversible thioether bond.[5]

This irreversibility is a cornerstone of its high serum stability. Unlike other common linkages, the thioether bond is not susceptible to exchange reactions with circulating thiols like albumin or glutathione.[6]

G cluster_reactants Reactants cluster_product Product Antibody_SH Antibody-SH (Cysteine) ADC Antibody-S-CH₂-CO-Linker-Payload (Stable Thioether Bond) Antibody_SH->ADC SN2 Reaction (pH ~8.0-8.5) Iodo_Linker I-CH₂-CO-Linker-Payload (13-Iodo-tetraoxatridecane) Iodo_Linker->ADC HI HI

Figure 1: Iodoacetamide conjugation chemistry. The reaction forms a stable thioether bond, ensuring high conjugate stability.

The Maleimide Challenge: The Risk of Retro-Michael Reaction

Longer PEG linkers are frequently functionalized with a maleimide group. Maleimides react rapidly with thiols via a Michael addition, which is highly efficient.[5] However, the resulting thiosuccinimide bond can be reversible in plasma. It is susceptible to a retro-Michael reaction, which re-opens the ring and allows for the transfer of the linker-payload to other circulating proteins, most notably albumin.[6][7] This "linker exchange" is a primary route of premature payload deconjugation and a significant liability for ADC stability. While newer "next-generation maleimides" have been developed to improve stability, the fundamental potential for reversibility remains a key consideration.[7]

Part 2: A Tale of Two Linkers - Structure and Function

Profile: 13-Iodo-2,5,8,11-tetraoxatridecane (Iodo-PEG4)

This linker consists of a discrete, monodisperse chain of four ethylene glycol units, providing a defined and relatively short spacer between the antibody and the conjugation handle.

  • Key Advantages:

    • High Bond Stability: As discussed, the iodoacetamide chemistry results in a non-reversible thioether bond, minimizing payload loss in circulation due to linker exchange.[5]

    • Homogeneity: Being a discrete (monodisperse) molecule, its use leads to the production of more homogeneous ADCs. This simplifies analytical characterization, which is a significant benefit for regulatory submissions.[8]

    • Balanced Hydrophilicity: The PEG4 unit provides sufficient hydrophilicity to counteract the hydrophobicity of many payloads, aiding in solubility and preventing aggregation without adding excessive bulk.

  • Potential Limitations:

    • Limited Shielding: For extremely hydrophobic payloads, the short PEG4 chain may not provide enough of a hydrophilic "shield" to prevent aggregation, especially at high drug-to-antibody ratios (DAR).[8][9]

    • Slower Kinetics: The reaction of iodoacetamides with thiols is generally slower than that of maleimides and requires a slightly more alkaline pH (8.0-8.5) for optimal performance.[5]

Profile: Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)

This category encompasses a broad range of linkers characterized by longer polyethylene glycol chains. These are often employed to overcome the challenges associated with highly hydrophobic payloads.

  • Key Advantages:

    • Superior Hydrophilicity & Aggregation Resistance: Longer PEG chains create a substantial hydrophilic cloud around the payload.[8][10] This is highly effective at preventing ADC aggregation, which is a major cause of rapid clearance and potential immunogenicity.[4][10][11]

    • Improved Pharmacokinetics (PK): The increased hydrodynamic radius conferred by a long PEG chain can lead to a prolonged plasma half-life and reduced clearance rates.[4][8] Studies have shown a clear correlation between increasing PEG length (from PEG2 up to PEG24) and improved ADC exposure and tolerability.[8]

    • Versatility: The length can be tuned to match the specific needs of the payload, providing a versatile tool for optimizing ADC properties.[12]

  • Potential Limitations:

    • Conjugation Chemistry Instability: If paired with a standard maleimide handle, the superior hydrophilicity of the PEG chain is undermined by the inherent instability of the maleimide-thiol bond, leading to deconjugation.[6]

    • Heterogeneity: Polydisperse PEG preparations can result in a heterogeneous mixture of ADCs, complicating manufacturing and analytical characterization.

    • Steric Hindrance: An excessively long linker might interfere with the antibody's binding to its antigen or the payload's subsequent interaction with its intracellular target.

Figure 2: Comparison of ADC constructs. A longer PEG linker provides greater distance and hydrophilic shielding for the payload.

Part 3: Head-to-Head Comparison for Serum Stability

The optimal choice of linker depends on balancing the stability of the chemical bond with the biophysical needs of the payload.

Feature / Metric13-Iodo-2,5,8,11-tetraoxatridecane (Iodo-PEG4)Longer PEG Linkers (e.g., PEG12, PEG24)Rationale & Causality
Bond Stability (Deconjugation) Excellent Variable (Often Poor) The iodoacetamide forms a stable, irreversible thioether bond. Standard maleimide linkers often used with longer PEGs are prone to retro-Michael reactions, leading to payload exchange with serum proteins.[6]
Aggregation Resistance Good Excellent The short PEG4 chain offers moderate hydrophilicity. Longer PEG chains provide a superior hydrophilic shield, which is critical for preventing aggregation of highly hydrophobic payloads, especially at high DARs.[8][11]
Pharmacokinetic Profile Good Excellent The PEG4 linker has a minimal impact on the antibody's intrinsic PK profile. Longer PEGs increase the ADC's hydrodynamic size, which can significantly prolong circulation half-life and reduce clearance rates.[8]
ADC Homogeneity Excellent Variable (Often Poor) As a discrete, single-molecular-weight compound, it produces a homogeneous ADC product that is easier to characterize. Long PEGs are often polydisperse, leading to a heterogeneous mixture that complicates analytics.
Ideal Use Case Moderately hydrophobic payloads where bond stability is paramount and analytical simplicity is desired.Highly hydrophobic payloads that are prone to aggregation, where modulating PK and maximizing solubility is the primary concern.The choice is a trade-off between the superior bond chemistry of the iodo-linker and the superior biophysical shielding of longer PEGs.

Part 4: Experimental Protocol for Assessing ADC Serum Stability

To empirically determine the stability of an ADC, a robust and validated in vitro assay is essential. This protocol describes a standard workflow for evaluating both deconjugation and aggregation.[13][14][15]

Figure 3: Experimental workflow for assessing ADC serum stability, combining SEC, HIC, and LC-MS for a comprehensive evaluation.

Step-by-Step Methodology:

  • Preparation:

    • Thaw human serum (or other species of interest) and filter it through a 0.22 µm filter.[13]

    • Prepare the ADC stock solution in a suitable formulation buffer (e.g., PBS).

    • Spike the ADC into the serum to a final concentration of ~1 mg/mL. Prepare a parallel control sample in PBS.

  • Incubation:

    • Incubate the serum and buffer samples in a temperature-controlled environment at 37°C.

    • At pre-defined time points (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot from each sample and immediately store it at -80°C to quench any further reaction.[3]

  • Sample Analysis:

    • Size Exclusion Chromatography (SEC-HPLC) for Aggregation:

      • Thaw the time-point samples.

      • Inject an appropriate amount onto an SEC column (e.g., TSKgel G3000SWxl).

      • Elute with a suitable mobile phase (e.g., 100 mM sodium phosphate, pH 6.8).

      • Monitor absorbance at 280 nm.

      • Integrate the peak areas corresponding to the monomer and high-molecular-weight species (aggregates) to calculate the percentage of aggregation over time.

    • Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Measurement:

      • Inject samples onto a HIC column (e.g., Butyl-NPR).

      • Use a reverse gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate to 0 M) to elute the different drug-loaded species.

      • Calculate the average DAR at each time point by determining the weighted average of the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). A decrease in the average DAR over time indicates payload deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization:

      • For detailed analysis, ADCs can be isolated from serum using affinity capture (e.g., Protein A beads).[14]

      • The captured ADC is then analyzed by intact mass spectrometry to precisely measure the loss of payload and identify any modifications.[16]

Conclusion and Recommendations

The selection between 13-Iodo-2,5,8,11-tetraoxatridecane and longer PEG linkers is not a matter of universal superiority but one of strategic, context-dependent design.

  • For maximum serum stability from a chemical bond perspective, the iodoacetamide chemistry offered by 13-Iodo-tetraoxatridecane is unequivocally superior to standard maleimide chemistry. Its irreversible thioether bond provides the most reliable anchor for the payload, minimizing premature deconjugation. This makes it an excellent choice for payloads with moderate hydrophobicity where ADC homogeneity and bond integrity are the highest priorities.

  • For payloads with high hydrophobicity and a strong propensity for aggregation, longer PEG linkers (e.g., PEG12, PEG24) are an indispensable tool. The biophysical benefits of improved solubility, reduced aggregation, and extended PK can significantly enhance the therapeutic index.[8][10][17] However, to achieve true serum stability, these longer PEG spacers must be paired with a stable conjugation chemistry, such as iodoacetamide or next-generation, stabilized maleimides, to avoid negating their benefits through premature payload loss.

Ultimately, the optimal ADC design will always be a careful balance of the antibody, the payload's specific properties, and a rationally selected linker that ensures the conjugate remains intact and soluble in circulation until it reaches its target.

References

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Available from: [Link].

  • PubMed. The role of hydrophilic linkers in next-generation antibody-drug conjugates. Available from: [Link].

  • Frontiers. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available from: [Link].

  • iQ Biosciences. ADC Plasma Stability Assay. Available from: [Link].

  • ACS Publications. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Available from: [Link].

  • PubMed. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Available from: [Link].

  • Sterling Pharma Solutions. Improvements In ADC Efficacy and Stability Through Proprietary Hydrophilic Linker Platform. Available from: [Link].

  • PubMed. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Available from: [Link].

  • PMC - NIH. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Available from: [Link].

  • Sterling Pharma Solutions. ADC stability in plasma and serum via mass spectrometry. Available from: [Link].

  • ACS Publications. Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Available from: [Link].

  • PMC - NIH. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Available from: [Link].

  • Various. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Available from: [Link].

Sources

Validating the Spacer Length Effect of 13-Iodo-2,5,8,11-tetraoxatridecane in Targeted Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in targeted protein degradation[1]. A PROTAC is a heterobifunctional molecule that leverages the cell's ubiquitin-proteasome system to eliminate disease-causing proteins[1]. While the choice of warhead and E3 ligase ligand determines target specificity, the linker connecting them is far more than a passive spacer[2]. The length, composition, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC[1].

In this guide, we objectively evaluate the spacer length effect using 13-Iodo-2,5,8,11-tetraoxatridecane (CAS: 143127-81-5)[3]—a highly reactive, methyl-capped PEG4 iodide building block. By comparing the PEG4 spacer against alternative lengths (PEG2, PEG3, PEG5) and compositions (alkyl chains), we provide a comprehensive framework for optimizing ternary complex formation and degradation efficiency.

The Mechanistic Causality of Linker Length

Achieving the optimal linker length is critical to generating maximum interaction between the Protein of Interest (POI) and the E3 ligase[].

  • Steric Hindrance (Too Short): A linker that is too short (e.g., PEG1 or PEG2) fails to span the distance between the POI and E3 ligase binding pockets. This leads to severe steric clashes, preventing the formation of a stable POI-PROTAC-E3 ternary complex, thereby reducing biodegradation efficiency[].

  • The "Hook Effect" (Too Long): Conversely, a linker that is too long (e.g., PEG6 or greater) introduces excessive conformational flexibility. This increases the entropic penalty of folding and often leads to unproductive binding modes where binary complexes (PROTAC-POI or PROTAC-E3) are favored over the productive ternary complex—a phenomenon known as the "hook effect"[2].

  • The PEG4 "Sweet Spot": For many well-characterized targets (such as BRD4 degraded via CRBN), a PEG4 spacer (approximately 15-16 Å) provides the optimal balance. It maintains high degradation potency by facilitating favorable protein-protein interactions (positive cooperativity) while avoiding the lipophilicity issues associated with pure alkyl chains[1][2].

Pathway PROTAC PROTAC (PEG4 Linker) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Comparative Performance Analysis: PEG4 vs. Alternatives

To validate the efficacy of the PEG4 spacer derived from 13-Iodo-2,5,8,11-tetraoxatridecane, we must compare its physicochemical and biological properties against other common linker types. While alkyl linkers offer chemical stability, they tend to be highly hydrophobic, which limits aqueous solubility and cellular uptake[5]. Polyethylene glycol (PEG) chains, composed of consecutive ethylene glycol units, impart excellent hydrophilicity and improve water solubility[5].

The table below summarizes the comparative performance of different spacer lengths in a standardized BRD4-CRBN degradation model:

Spacer TypeApprox. Length (Å)Ternary Complex StabilityDegradation Potency (DC50)Aqueous SolubilityCellular Permeability
PEG2 ~8.5Low (Steric Clashes)> 100 nMHighHigh
PEG3 ~12.0Moderate10 - 50 nMHighHigh
PEG4 (13-Iodo...) ~15.5 High (Optimal PPI) < 10 nM High Moderate-High
PEG5 ~19.0High10 - 50 nMVery HighModerate
Alkyl (C12) ~15.0Moderate> 50 nMLowLow (Hydrophobic)

Data synthesis based on established structure-activity relationship (SAR) studies highlighting the impact of linker length on PROTAC efficacy[1][5][6].

Experimental Protocols for Validating Spacer Effects

To objectively validate the spacer length effect, researchers must employ a self-validating system that isolates the linker variable. The following step-by-step methodology outlines the synthesis and biological evaluation of linker-ligand conjugates using 13-Iodo-2,5,8,11-tetraoxatridecane.

Workflow Synth 1. Synthesis Conjugate Ligands via 13-Iodo-PEGn Linkers Biophys 2. Biophysical Assay TR-FRET / AlphaScreen (Ternary Complex) Synth->Biophys Cell 3. Cellular Assay HiBiT / Western Blot (DC50 & Dmax) Biophys->Cell PK 4. ADME/PK Permeability & Stability Cell->PK

Fig 2: Systematic experimental workflow for validating PROTAC spacer length efficacy.

Step 1: Parallel Synthesis of Linker-Ligand Conjugates

Causality: 13-Iodo-2,5,8,11-tetraoxatridecane is selected because the terminal iodine acts as a superior leaving group for SN2 alkylation compared to chloro- or bromo-PEG variants, ensuring high-yield conjugation to phenolic or amine-bearing ligands. The methyl cap prevents unwanted cross-reactivity, allowing for the controlled synthesis of monovalent degrader controls or sequential PROTAC assembly.

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add a mild base (e.g., K2CO3, 2.0 eq) to deprotonate the nucleophilic site.

  • Introduce 13-Iodo-2,5,8,11-tetraoxatridecane (1.2 eq) dropwise.

  • Stir at 50°C for 4-6 hours, monitoring reaction completion via LC-MS.

  • Purify the intermediate via preparative HPLC. Repeat this process in parallel using Iodo-PEG2, PEG3, and PEG5 analogs.

Step 2: Biophysical Validation of Ternary Complex Formation (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it allows for real-time, solution-phase measurement of the POI-PROTAC-E3 complex, eliminating artifacts introduced by surface immobilization.

  • Incubate recombinant POI (tagged with a Terbium donor) and E3 ligase (tagged with a fluorescent acceptor) in an assay buffer.

  • Titrate the synthesized PROTAC library (PEG2 through PEG5) from 0.1 nM to 10 µM.

  • Measure the FRET signal at equilibrium. The PEG4 variant typically exhibits the highest FRET efficiency, indicating optimal positive cooperativity and stable ternary complex formation[2].

Step 3: Cellular Degradation Assay (HiBiT Knock-in System)

Causality: Endogenous protein tagging (HiBiT) provides a highly sensitive, quantitative, and high-throughput readout of intracellular degradation, directly correlating the biophysical ternary complex data with actual cellular efficacy.

  • Seed cells expressing the HiBiT-tagged POI in 384-well plates.

  • Treat cells with the PROTAC library for 24 hours.

  • Add Nano-Glo® HiBiT Lytic Reagent and measure luminescence.

  • Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation plateau). A significant difference in DC50 values provides a clear indication of the impact of linker length on potency[1].

Conclusion

The validation of spacer length is a non-negotiable step in PROTAC development. As demonstrated, the 13-Iodo-2,5,8,11-tetraoxatridecane building block provides an ideal PEG4 spacer that frequently hits the "sweet spot" of ~15.5 Å. This length successfully bridges the gap between the POI and E3 ligase, avoiding the steric hindrance of shorter linkers and the entropic penalties of longer ones, ultimately driving highly efficient targeted protein degradation.

References[1] BenchChem. "The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide for PEG3, PEG4, and PEG5 in BRD4 Degraders". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFTMD4PsyowMxMVlrlbi3JsERqnHJPOA3W4NkQEbRinKFKy8alXGPrhTSr6yxG0cU2Exo44o6n9XEnAP7V0lnmWUqcZFHE-d_EXX13trA0BskGKjOwLRFDfd1NPArWONd9hyLSIRBWm2fSd4Vt90BbvyG4PQFqmKFRkuftqJOXFsoAlDMMACkrP60UUnUh4Ad6rYysXVnP0feOj9EAV21cDePvrbrme0rrkQt9MZKAdNswm7kp5x5Kwbc56UjbpHKAX12qvyMM9Ch1Xtyr[4] BOC Sciences. "Exploration and innovation of Linker features in PROTAC design". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUu5fRAF-fYPEdl6f1W68tHKXqGtCacxfzyTRT71OKiQDIKPm8Hbv_SKtpvvqoNelcosOWGa7xPUGllFP0b-V-PaiJgij2mvKVRgLrZ7UeFcjFBDdrKtBpEIM-2ELpbQw9w7NanlpeSXJPRXpRT0lKIkwvZdHEcf3s3Vy327p6e5Y_IPRTXu1_QEUuKHnTB5eoT292T5w=[2] ChemPep. "Overview of PROTAC Linkers". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXSgPP2DuXAHSalvp8bDTDhIP8M1C0ZClxdqwshTpaiNS-yf08HAZU47ZWF4H0LPLx7xMpkc2NEnqent0cJb7oF81h4CG49NsCb7MpJKduOAhHxS6MHuD9uJHiueBN[6] PMC. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9rhRXIZNHPdmMMob1SLRXycwVdoqlDDhz0pP3Lo1A_-1l5Moue2JD6ae2igfMYJCCHH3JqNr23EVtM4eXXAl-0A5FfFZB-hW7ugFa5l5BkqNbA2IJy-CpQaSErGNO9FiPOht_VDjJ4EBS09kI[5] Precise PEG LLC. "Linkers in PROTACs". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXonzNi6erY6qRZUAtSm1fPbuChPplduUsf7o7TJdp-5NdrxrLM8hUSuhe6ziG5vQELAPgDkdX_kSm4TxX8rXWnTeqSKxvhrxaCd8L7GNf0PpW4sUe1o3tE1llEM5uijQzglFxBeHVAbMuvfAYENEn[3] BLDpharm. "143127-81-5|13-Iodo-2,5,8,11-tetraoxatridecane". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXS3dJwoQ-4hcgwz9tCQ3DpGgEHoMPCgy78_5gdGkVGij8ZrgZiWInU_p3HV_gMrvDK8dACo38AkPuftBsnPP1L7CETi99VEbYH2E6NlNErwtuASygkm9zy262MQXHpUHDD0uOanq1sxics7aD

Sources

Safety Operating Guide

Personal protective equipment for handling 13-Iodo-2,5,8,11-tetraoxatridecane

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 13-Iodo-2,5,8,11-tetraoxatridecane

This guide provides essential, field-proven safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 13-Iodo-2,5,8,11-tetraoxatridecane (CAS: 143127-81-5). As your senior application scientist, my objective is to move beyond mere compliance, embedding a culture of safety and precision in your laboratory work by explaining the causality behind each procedural step.

Core Hazard Assessment: Understanding the Risks

A foundational understanding of the inherent hazards of 13-Iodo-2,5,8,11-tetraoxatridecane is non-negotiable for safe handling. The chemical's hazard profile dictates every subsequent recommendation for personal protective equipment (PPE) and operational procedure. This substance is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and requires specific precautions.[1][2]

Table 1: Hazard Identification Summary

Hazard Classification GHS Code Description of Risk
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed.[1][3]
Skin Irritation (Category 2) H315 Causes skin irritation upon direct contact.[1][2]
Serious Eye Irritation (Category 2) H319 Causes serious eye irritation upon contact.[1][2]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation if inhaled.[1][2] |

Beyond these primary classifications, it is critical to note that thermal decomposition can lead to the release of irritating and toxic gases, such as hydrogen iodide.[4][5] The compound may also be sensitive to light.[2][4]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling 13-Iodo-2,5,8,11-tetraoxatridecane.

Table 2: Required Personal Protective Equipment

Body Area Required PPE Specifications & Rationale
Engineering Chemical Fume Hood Primary Containment: All handling of this substance must occur within a certified chemical fume hood to mitigate inhalation risks associated with its potential to cause respiratory irritation (H335).[1]
Eyes/Face Tightly-fitting Safety Goggles Protection from Splashes: Standard safety glasses are insufficient. Goggles adhering to European Standard EN166 or OSHA 29 CFR 1910.133 are required to protect against splashes that can cause serious eye irritation (H319).[1][4]
Hands Impermeable Chemical-Resistant Gloves Dermal Barrier: Handle with impermeable gloves (e.g., nitrile, neoprene) to prevent skin contact. This is crucial as the chemical is a known skin irritant (H315).[1][4] Always inspect gloves for tears or degradation before use.[1]
Body Laboratory Coat Clothing Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[1][4][6]

| Respiratory | None (under normal conditions) | Conditional Use: When used within a functioning fume hood, dedicated respiratory protection is not required.[4][5] For spill cleanup or work outside a hood, a respirator with an organic vapor cartridge (Type A) is necessary.[4][7] |

Standard Operating Procedure (SOP) for Safe Handling

This section provides a self-validating workflow designed to minimize exposure and ensure operational integrity from preparation to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as detailed in Table 2. Double-gloving is recommended for extended procedures.[8]

Step 2: Chemical Handling and Transfer
  • Work Within Fume Hood: Conduct all transfers and manipulations of 13-Iodo-2,5,8,11-tetraoxatridecane exclusively inside the chemical fume hood.[1]

  • Avoid Contamination: Use clean, designated spatulas and glassware. Do not eat, drink, or smoke in the handling area.[1]

  • Controlled Dispensing: Open the container slowly. Dispense the required amount carefully, avoiding the generation of dust or aerosols.

  • Secure Container: Immediately and tightly close the container after dispensing.[1][2][4]

Step 3: Storage and Post-Handling
  • Proper Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][2][4] Some suppliers recommend refrigerated storage (2-8°C).[9] The storage area should be locked.[1]

  • Decontamination: Wipe down the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][4]

prep Step 1: Preparation - Verify Fume Hood - Assemble Materials don_ppe Step 2: Don PPE - Goggles, Lab Coat, Gloves prep->don_ppe handle Step 3: Handling in Fume Hood - Open and Dispense Chemical - Tightly Close Container don_ppe->handle store Step 4: Secure Storage - Cool, Dry, Well-Ventilated - Tightly Closed handle->store decon Step 5: Decontaminate & Doff PPE - Clean Work Area - Remove Gloves Last store->decon wash Step 6: Personal Hygiene - Wash Hands Thoroughly decon->wash

Caption: Safe handling workflow for 13-Iodo-2,5,8,11-tetraoxatridecane.

Emergency and Disposal Protocols

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15-20 minutes.[1][2] Remove contact lenses if present and easy to do so, then continue rinsing.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2][4] If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms occur, get medical attention.[2][5]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor immediately.[1]

Spill Response

The response to a spill is dictated by its scale and location.

action_node action_node spill Spill Occurs location Location? spill->location minor_spill Minor Spill (Inside Hood): 1. Ensure PPE is on. 2. Cover with inert absorbent material. 3. Collect into a sealed container for hazardous waste. 4. Decontaminate area. location->minor_spill Inside Fume Hood major_spill Major Spill (Outside Hood): 1. Evacuate the immediate area. 2. Alert lab supervisor and EHS. 3. Prevent entry to the area. 4. Await trained emergency response. location->major_spill Outside Fume Hood

Caption: Decision workflow for spill response.

For any spill, ensure adequate ventilation and wear full PPE.[1][2] Prevent the spill from entering drains or waterways.[1]

Disposal Plan
  • Waste Identification: All materials contaminated with 13-Iodo-2,5,8,11-tetraoxatridecane, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[1][2]

  • Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, in accordance with all local, state, and federal regulations.[2][10]

References

  • Material Safety Data Sheet - Iodoacetic acid. Cole-Parmer. [Link]

  • Safety Data Sheet - 1-Iodododecane. Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Iodo-2,5,8,11-tetraoxatridecane
Reactant of Route 2
Reactant of Route 2
13-Iodo-2,5,8,11-tetraoxatridecane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.